TX2-121-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H52N8O3 |
|---|---|
Peso molecular |
716.9 g/mol |
Nombre IUPAC |
(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C42H52N8O3/c1-3-36(51)47-34-22-31(9-10-35(34)53-33-7-5-4-6-8-33)38-37-39(43)45-26-46-40(37)50(48-38)32-12-16-49(17-13-32)18-15-44-41(52)27(2)11-14-42-23-28-19-29(24-42)21-30(20-28)25-42/h3-10,22,26-30,32H,1,11-21,23-25H2,2H3,(H,44,52)(H,47,51)(H2,43,45,46)/t27-,28?,29?,30?,42?/m1/s1 |
Clave InChI |
GKJWHLDKQULMHJ-PZMWFESPSA-N |
SMILES isomérico |
C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N |
SMILES canónico |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of TX2-121-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TX2-121-1 is a novel, first-in-class small molecule designed to target the pseudokinase Her3 (ErbB3), a critical player in cancer cell signaling and drug resistance. Unlike traditional kinase inhibitors, this compound employs a unique dual mechanism: inducing the degradation of Her3 and disrupting its essential heterodimerization with other receptor tyrosine kinases. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Core Mechanism: Covalent Binding and Induced Degradation
This compound is a bi-functional molecule, ingeniously designed with a warhead that covalently binds to a specific cysteine residue and a hydrophobic adamantane moiety that leverages the cell's protein degradation machinery.[1][2][3]
1.1. Covalent Targeting of Her3: The primary target of this compound is the Her3 receptor, a member of the epidermal growth factor receptor (EGFR) family.[1][2] Although considered a "pseudokinase" due to its lack of significant catalytic activity, Her3 is a crucial signaling hub in various cancers.[1][2] this compound specifically forms a covalent bond with Cysteine 721 (Cys721) located in the ATP-binding site of Her3.[2][3][4] This irreversible binding is a key feature of its mechanism.
1.2. Proteasome-Mediated Degradation: The presence of the bulky, hydrophobic adamantane group on this compound acts as a tag, marking the Her3 protein for degradation.[2][4] This process is mediated by the cellular proteasome pathway.[4] The involvement of the proteasome is confirmed by experiments showing that treatment with the proteasome inhibitor MG132 protects Her3 from this compound-induced degradation.[4]
Furthermore, the degradation of Her3 by this compound is potentiated by inhibitors of heat shock proteins Hsp70 and Hsp90, such as 17-AAG and 116-9e, respectively.[4] This suggests a role for these chaperone proteins in the folding and stability of the Her3-TX2-121-1 complex prior to its degradation.
Disruption of Her3 Heterodimerization and Downstream Signaling
Her3 exerts its oncogenic effects by forming heterodimers with other receptor tyrosine kinases, most notably Her2 and c-Met.[2][4] This interaction leads to the activation of downstream pro-survival and proliferative signaling pathways.
2.1. Interference with Her2 and c-Met Interaction: Treatment with this compound has been shown to effectively disrupt the formation of Her3-Her2 and Her3-c-Met heterodimers.[2][4] This interference is a direct consequence of the covalent modification and conformational changes induced by the binding of this compound to Her3.
2.2. Inhibition of Downstream Signaling Cascades: By preventing Her3 heterodimerization, this compound effectively blocks the activation of key downstream signaling pathways, including:
-
PI3K/Akt Pathway: A central regulator of cell survival, growth, and metabolism.[5][6]
-
Ras/MAPK (Erk) Pathway: Crucial for cell proliferation and differentiation.[5][6]
Experimental evidence demonstrates that treatment with this compound leads to a significant reduction in the phosphorylation of Akt and Erk, key nodes in these respective pathways.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| Her3 Binding Affinity (IC50) | 49 nM | - | [4][5] |
| Anti-proliferative Effect (EC50) | 0.8 - 1.4 µM | Her3-dependent cell lines | [4] |
| Effective Concentration for Her3 Degradation | 0.5 - 5 µM | PC9 GR4 | [3][4][5] |
| Compound | Description | Effect on PC9 GR4 Cell Proliferation | Reference |
| This compound | Covalent binder with adamantane moiety | ~7-fold more potent than TX2-135-2 | [2] |
| TX2-135-2 | Non-covalent analog of this compound | Less potent | [2] |
| TX1-85-1 | Covalent binder without adamantane moiety | EC50 not achieved | [2] |
Experimental Protocols
4.1. Cell Culture and Treatment:
-
Cell Lines: PC9 GR4 (non-small cell lung cancer) and Ovcar8 (ovarian cancer) cell lines, which are known to be Her3-dependent, were utilized.[2][4]
-
Compound Treatment: Cells were typically treated with this compound at concentrations ranging from 0.5 µM to 5 µM for durations of 6 to 12 hours.[3][4][5] For signaling studies, cells were often serum-starved prior to treatment and then stimulated with Neuregulin (NRG) to activate the Her3 pathway.[2][3]
4.2. Western Blot Analysis:
-
Purpose: To assess the levels of total and phosphorylated proteins in the Her3 signaling pathway.
-
Methodology:
-
Cells were lysed after treatment.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against Her3, p-Akt, Akt, p-Erk, and Erk.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
4.3. Immunoprecipitation (IP):
-
Purpose: To investigate the interaction between Her3 and its dimerization partners, Her2 and c-Met.
-
Methodology:
-
PC9 GR4 cells were treated with the indicated compounds for 6 hours.[4]
-
Cells were lysed, and the lysates were incubated with an anti-Her3 antibody to pull down Her3 and its interacting proteins.
-
The immunoprecipitates were then resolved by SDS-PAGE and analyzed by western blot using antibodies against Her2 and c-Met.[4]
-
4.4. Cell Viability Assay:
-
Purpose: To determine the anti-proliferative effects of this compound.
-
Methodology:
-
Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds.
-
After a specified incubation period (e.g., 72 hours), cell viability was assessed using a commercially available assay, such as CellTiter-Glo.
-
EC50 values were calculated from the dose-response curves.
-
Visualized Signaling Pathways and Workflows
Figure 1: Mechanism of action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
TX2-121-1: A Selective HER3 Degrader for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor 3 (HER3, also known as ErbB3) has emerged as a critical target in oncology.[1][2] Despite being a pseudokinase with minimal intrinsic catalytic activity, HER3 plays a pivotal role in cancer progression and drug resistance by forming potent heterodimers with other receptor tyrosine kinases (RTKs), most notably HER2 and c-Met.[3][4] These heterodimers activate key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell survival, proliferation, and metastasis.[1][5] The development of effective HER3-targeted therapies has been challenging due to its unique structural and functional characteristics.[1] TX2-121-1 represents a novel and promising therapeutic strategy, functioning as a selective HER3 degrader that not only inhibits its signaling but also promotes its elimination from the cell.[6] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.
Core Mechanism of Action
This compound is a bifunctional small molecule designed to selectively target and degrade the HER3 receptor. Its mechanism of action involves two key components: a selective HER3-binding moiety and a hydrophobic adamantane tag.[6]
The HER3-binding portion of this compound is based on the selective HER3 ligand TX1-85-1, which forms a covalent bond with a unique cysteine residue (Cys721) located in the ATP-binding site of HER3.[6] This covalent interaction ensures high selectivity and prolonged target engagement.
The adamantane moiety serves as a "hydrophobic tag." This bulky, hydrophobic group is recognized by the cell's protein quality control machinery, mimicking a misfolded protein state.[7][8] This recognition leads to the recruitment of chaperone proteins like Hsp70 and Hsp90, which in turn facilitate the ubiquitination of the HER3-TX2-121-1 complex and its subsequent degradation by the proteasome.[6][7]
In addition to inducing HER3 degradation, this compound has been shown to interfere with the productive heterodimerization of HER3 with its signaling partners, HER2 and c-Met, further inhibiting downstream signaling.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow used to characterize its activity.
Caption: Simplified HER3 signaling pathway leading to cell proliferation and survival.
Caption: Dual mechanism of action of this compound on HER3.
Caption: General experimental workflow for the evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HER3 Binding) | 49.2 nM | Protein-based FRET assay | [6] |
| EC50 (Cell Viability) | 0.8 - 1.4 µM | PC9 GR4, HCC827 GR6, Ovcar8 | [6] |
| EC50 (PC9 GR4) | ~1 µM | PC9 GR4 | [6] |
| EC50 (PC9 GR4 C721S) | >10 µM | PC9 GR4 with C721S mutation | [6] |
Table 2: Selectivity and Degradation Efficacy
| Parameter | Value | Cell Line/System | Reference |
| Kinase Selectivity (KiNativ) | 90.3% inhibition of HER3 at 2 µM | Live cell chemical proteomics | [6] |
| EGFR/HER2 Enzymatic Activity | No direct inhibition at < 10 µM | Z'-LYTE enzymatic assays | [6] |
| HER3 Degradation | Partial degradation observed at 0.5 and 2 µM | PC9 GR4 cells (Western Blot) | [6] |
| p-AKT Inhibition | Observed at 0.5 and 2 µM | PC9 GR4 cells (Western Blot) | [6] |
| p-ERK Inhibition | Observed at 0.5 and 2 µM | PC9 GR4 cells (Western Blot) | [6] |
Table 3: Inhibition of HER3 Heterodimerization
| Parameter | Effect | Cell Line/System | Reference |
| HER2-HER3 Heterodimerization | Decreased association | PC9 GR4 cells (Immunoprecipitation) | [6] |
| c-Met-HER3 Heterodimerization | Decreased association | PC9 GR4 cells (Immunoprecipitation) | [6] |
Detailed Experimental Protocols
HER3 Binding Assay (FRET-based)
This protocol is based on the general principles of FRET-based kinase binding assays and details from the primary literature.
-
Principle: The assay measures the binding of this compound to the HER3 kinase domain by detecting the displacement of a fluorescently labeled tracer molecule, resulting in a decrease in the Förster Resonance Energy Transfer (FRET) signal.
-
Materials:
-
Recombinant HER3 kinase domain (e.g., GST-tagged).
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate Eu-labeled antibody).
-
Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive inhibitor).
-
This compound and control compounds.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
Plate reader capable of time-resolved FRET measurements.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Prepare a mixture of the HER3 kinase domain and the Eu-labeled antibody in assay buffer and add to the wells.
-
Prepare the kinase tracer in assay buffer and add to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the concentration of this compound to determine the IC₅₀ value.
-
HER3 Degradation and Downstream Signaling Assay (Western Blot)
-
Principle: This assay quantifies the levels of total HER3, phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) in cells treated with this compound to assess its degradation and signaling inhibition activity.
-
Materials:
-
HER3-dependent cancer cell lines (e.g., PC9 GR4).
-
This compound and control compounds.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-HER3, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 12 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
HER3 Heterodimerization Assay (Immunoprecipitation)
-
Principle: This assay assesses the effect of this compound on the interaction between HER3 and its binding partners (HER2, c-Met) by co-immunoprecipitating HER3 and then detecting the presence of the co-precipitated partners by western blot.
-
Materials:
-
HER3-dependent cancer cell lines (e.g., PC9 GR4).
-
This compound and control compounds.
-
Non-denaturing cell lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Anti-HER3 antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Primary antibodies for western blot: anti-HER2, anti-c-Met, anti-HER3.
-
Other reagents for western blotting as described above.
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 6 hours).
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-HER3 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the HER3-antibody complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using antibodies against HER2, c-Met, and HER3.
-
Cell Viability Assay (MTS/MTT)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, and the amount of color is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest.
-
This compound and control compounds.
-
96-well plates.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the plate for the desired time (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Plot the absorbance values against the drug concentration to determine the EC₅₀.
-
Conclusion
This compound is a first-in-class selective HER3 degrader with a novel dual mechanism of action. By covalently binding to HER3 and inducing its proteasomal degradation, this compound effectively inhibits HER3-mediated signaling and cell proliferation in preclinical models of cancer. The data presented in this technical guide highlight the potential of this compound as a promising therapeutic agent for the treatment of HER3-dependent cancers. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to advance its clinical development.
References
- 1. HER3 signaling and targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifeandbiology.com [lifeandbiology.com]
- 3. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to TX2-121-1: A Novel Covalent Her3 Degrader
Introduction
TX2-121-1 is a novel, potent, and selective small molecule targeting the human epidermal growth factor receptor 3 (Her3 or ErbB3).[1] Her3 is a unique member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Despite having an impaired kinase domain, Her3 is a critical signaling node in various cancers, functioning through heterodimerization with other catalytically active receptors like Her2 and c-Met to activate downstream pro-survival pathways, most notably the PI3K/Akt pathway.[2] The development of small molecules to target Her3 has been challenging due to its pseudokinase nature.[3] this compound represents a significant advancement in this area, functioning not as a traditional kinase inhibitor but as a covalent ligand that induces the degradation of the Her3 protein.[3] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a bi-functional molecule, developed as a derivative of the selective Her3 ligand TX1-85-1.[3] Its structure is characterized by the inclusion of a hydrophobic adamantane moiety, which is crucial for its mechanism of action.[3] The molecule consists of a Her3-binding component, a linker, and the adamantane tag.[1] The Her3-binding portion contains a reactive acrylamide group, or "warhead," that forms a covalent bond with a specific cysteine residue in the Her3 protein.[4]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C42H52N8O3 | [5] |
| Molecular Weight | 724.92 g/mol | Calculated |
| CAS Registry Number | 1603845-42-6 | [5] |
| InChIKey | GKJWHLDKQULMHJ-PZMWFESPSA-N | [5] |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that goes beyond simple receptor blockade. The key steps are covalent binding, induction of proteasomal degradation, and disruption of essential protein-protein interactions.
-
Covalent Binding : this compound is designed to selectively target Her3. The acrylamide warhead forms an irreversible covalent bond with Cysteine 721 (Cys721), a residue unique to the ATP-binding site of Her3 among all human kinases.[3] This covalent modification is a critical first step in its activity.
-
Her3 Degradation : The distinguishing feature of this compound is the adamantane tag. This bulky, hydrophobic group acts as a signal, directing the covalently bound Her3 protein to the cellular protein degradation machinery.[4] The degradation occurs via the proteasome pathway and is facilitated by heat shock proteins Hsp70 and Hsp90.[5][6] Inhibition of the proteasome with agents like MG132 has been shown to block this compound-induced Her3 degradation.[4][6]
-
Inhibition of Downstream Signaling : By promoting the degradation of Her3, this compound effectively reduces the total cellular pool of the receptor available for signaling. This leads to a marked decrease in the phosphorylation of downstream effectors, including Akt and Erk, which are key components of the PI3K/Akt/mTOR and MAPK pathways, respectively.[4]
-
Disruption of Heterodimerization : In addition to inducing degradation, this compound has been shown to interfere with the productive heterodimerization of Her3 with its obligate signaling partners, Her2 and c-Met.[3][4] This disruption further contributes to the inhibition of Her3-dependent signaling cascades.
Caption: Mechanism of action of this compound.
Biological and Pharmacological Properties
This compound has demonstrated significant activity in preclinical models, particularly in cancer cell lines that are dependent on Her3 signaling. Both the covalent warhead and the adamantane moiety are required for its potent effects.[3][4]
Quantitative Biological Data
| Parameter | Cell Line | Value | Comments | Source |
| IC50 (Binding) | - | 49 nM | FRET-based binding assay. | [1] |
| IC50 (Binding) | - | 49.2 nM | Maintained high binding affinity. | [5] |
| EC50 (Anti-proliferative) | Her3-dependent lines | 0.8 - 1.4 µM | Induces preferential death of Her3-dependent cells. | [4][5] |
| Potency vs. Control | PC9 GR4 | ~7-fold more potent | Compared to a negative control lacking the reactive acrylamide group. | [4] |
| Her3 Degradation | PC9 GR4 | 0.5 - 2.0 µM | Effective concentrations for inducing partial degradation after 12 hours. | [4] |
Experimental Protocols
The characterization of this compound has involved a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Western Blotting for Her3 Signaling Pathway Analysis
-
Objective : To assess the effect of this compound on the levels of total Her3, phosphorylated Akt (p-Akt), and phosphorylated Erk (p-Erk).
-
Cell Line : PC9 GR4 (gefitinib-resistant non-small cell lung cancer) cells.
-
Methodology :
-
Cells are serum-starved to synchronize them and reduce basal signaling activity.
-
The cells are then treated with varying concentrations of this compound (e.g., 0.5 µM and 2 µM) or control compounds for a specified duration (e.g., 12 hours).[4]
-
Following treatment, the Her3 pathway is stimulated by adding 100 ng/mL of Neuregulin (NRG) for 30 minutes.[4]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for Her3, p-Akt (Ser473), and p-Erk (Thr202/Tyr204).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Cell Proliferation Assay
-
Objective : To determine the anti-proliferative activity (EC50) of this compound in Her3-dependent and Her3-independent cell lines.
-
Cell Line : PC9 GR4 and other relevant cancer cell lines.
-
Methodology :
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with a serial dilution of this compound.
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTS assay (e.g., CellTiter 96 AQueous One Solution).[7]
-
The absorbance is measured, and the data is normalized to untreated controls to calculate the percentage of viable cells.
-
The EC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
-
Her3 Immunoprecipitation for Dimerization Analysis
-
Objective : To investigate whether this compound interferes with the heterodimerization of Her3 with Her2 and c-Met.
-
Cell Line : PC9 GR4 cells.
-
Methodology :
-
Cells are treated with this compound (e.g., 1 µM) for 6 hours.[4]
-
To remove any non-covalently bound compound, the cells are washed thoroughly.
-
Cells are lysed in a buffer that preserves protein-protein interactions.
-
The cell lysates are incubated with an anti-Her3 antibody conjugated to beads (e.g., protein A/G agarose) to "pull down" Her3 and any associated proteins.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated protein complexes are eluted from the beads and resolved by SDS-PAGE.
-
A Western blot is performed using antibodies against Her2 and c-Met to detect their presence in the Her3 pulldown. A decrease in co-immunoprecipitated Her2 and c-Met in this compound-treated samples indicates disruption of the heterodimer.[4]
-
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a pioneering molecule that validates the pseudokinase Her3 as a druggable target. Its unique mechanism, which combines covalent targeting with induced protein degradation, offers a powerful strategy to inhibit Her3-dependent signaling. The data summarized herein underscore its potential as a chemical probe for studying Her3 biology and as a lead compound for the development of new anticancer therapeutics. While further optimization to improve potency to nanomolar concentrations may be required for clinical translation, the foundation laid by the discovery and characterization of this compound is a significant step forward in targeting previously "undruggable" proteins in oncology.[4]
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLOBAL DISCOVERY OF PROTEIN KINASES AND OTHER NUCLEOTIDE-BINDING PROTEINS BY MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Moiety: A Key Driver of TX2-121-1-Mediated Her3 Degradation and Signaling Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TX2-121-1 is a novel, bi-functional small molecule designed to target the pseudokinase Her3 (ErbB3), a critical signaling node in various cancers. Unlike traditional kinase inhibitors, this compound leverages a unique mechanism of action that is critically dependent on its adamantane moiety. This guide provides an in-depth analysis of the role of this hydrophobic group in the function of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
The Dual-Pronged Attack of this compound
This compound is a conjugate molecule comprising two key components:
-
A Covalent Warhead: Identical to its predecessor, TX1-85-1, this component irreversibly binds to a unique cysteine residue (Cys721) in the ATP-binding site of Her3.[1][2]
-
A Hydrophobic Adamantane Moiety: This bulky, three-dimensional hydrocarbon cage is the focus of this guide and is responsible for the enhanced anti-cancer properties of this compound compared to its parent compound.[1][2][3]
The adamantane group transforms this compound from a simple covalent inhibitor into a molecule that actively promotes the degradation of its target protein and disrupts critical protein-protein interactions.
Core Function of the Adamantane Moiety: Inducing Her3 Degradation
The primary role of the adamantane moiety is to induce the partial degradation of the Her3 protein.[2][3] This is achieved through a process known as "hydrophobic tagging." By covalently attaching the bulky and hydrophobic adamantane group to Her3, this compound effectively "tags" the pseudokinase for recognition by the cellular protein degradation machinery.[4][5]
Experimental evidence strongly suggests that this degradation is mediated by the proteasome.[3][4] Treatment of cancer cells with the proteasome inhibitor MG132 was shown to rescue Her3 from this compound-induced degradation.[4] This indicates that the adamantane-tagged Her3 is ubiquitinated and subsequently targeted to the proteasome for destruction.
This targeted degradation is a key differentiator from the parent compound, TX1-85-1, which lacks the adamantane group and does not induce Her3 degradation.[3]
Disrupting Oncogenic Signaling: Interference with Her3 Heterodimerization
Her3, being a pseudokinase with minimal catalytic activity, functions as a critical allosteric activator for other receptor tyrosine kinases, primarily Her2 and c-Met.[1][3][4] The formation of Her2-Her3 and c-Met-Her3 heterodimers is a key driver of oncogenic signaling, particularly through the PI3K/Akt and MAPK/Erk pathways.
The adamantane moiety of this compound plays a crucial role in disrupting these essential protein-protein interactions.[3][4] Co-immunoprecipitation experiments have demonstrated that treatment with this compound significantly reduces the association of Her2 and c-Met with Her3.[3][4] This interference with heterodimerization is not observed with compounds lacking the adamantane group, highlighting its importance in this aspect of this compound's function.[3]
The disruption of these heterodimers, coupled with the degradation of Her3, leads to a potent and sustained inhibition of downstream signaling pathways.
Quantitative Analysis of this compound Function
The functional advantages conferred by the adamantane moiety are evident in the quantitative data from various assays. The following tables summarize the key findings, comparing this compound with relevant control compounds.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Description | Her3 Binding IC50 (nM) | PC9 GR4 Cell Proliferation EC50 (µM) |
| This compound | Covalent warhead + Adamantane | 49.2[3] | 0.8 - 1.4[4] |
| TX1-85-1 | Covalent warhead only | ~50[2] | >20[6] |
| TX2-135-2 | Adamantane only (non-covalent) | 326[2] | ~7-fold less potent than this compound[2] |
| TX2-120-1 | Linker only (no adamantane) | ~50[2] | >20[6] |
Table 2: Effects on Her3 and Downstream Signaling
| Compound | Her3 Degradation | Inhibition of p-Akt & p-Erk | Disruption of Her2/c-Met Heterodimerization |
| This compound | Yes (Partial)[3] | Strong Inhibition[3] | Yes[3] |
| TX1-85-1 | No[3] | Less Effective[3] | No[3] |
| TX2-135-2 | Less Effective[3] | Less Effective[3] | No[3] |
| TX2-120-1 | Less Effective[3] | Less Effective[3] | Not Reported |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided.
Caption: Signaling pathway of Her3 and points of intervention by this compound.
Caption: Logical workflow of experiments to define this compound's function.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in the characterization of this compound. For specific antibody concentrations, incubation times, and proprietary buffer compositions, readers are directed to the primary literature.
FRET-based Her3 Binding Assay
This assay is used to determine the in vitro binding affinity (IC50) of compounds to the Her3 pseudokinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is employed. A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket. Binding of the tracer results in FRET. Test compounds compete with the tracer for binding, leading to a decrease in the FRET signal.
-
General Protocol:
-
A dilution series of the test compound (e.g., this compound) is prepared.
-
The Her3 kinase and a europium-labeled anti-tag antibody are combined.
-
The test compound, kinase/antibody mixture, and a fluorescently labeled ATP-competitive tracer are added to a microplate.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated from the dose-response curves.
-
KiNativ™ Kinase Selectivity Profiling
This method assesses the selectivity of a compound against a broad panel of kinases in a cellular context.
-
Principle: This chemical proteomics platform uses biotinylated, irreversible ATP/ADP probes to label the ATP binding site of active kinases in a cell lysate. A test compound is pre-incubated with the lysate to occupy the ATP binding sites of its target kinases, thus preventing probe labeling. The extent of labeling is quantified by mass spectrometry to determine the inhibitor's selectivity profile.
-
General Protocol:
-
Cell lysates are prepared.
-
Aliquots of the lysate are incubated with various concentrations of the test compound (e.g., this compound) or a DMSO control.
-
The ATP/ADP-biotin probe is added to covalently label the active sites of kinases not bound by the inhibitor.
-
The reaction is quenched, and the proteome is digested into peptides.
-
Biotinylated peptides are enriched using streptavidin affinity chromatography.
-
The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases.
-
The percentage of inhibition for each kinase is calculated by comparing the signal from the compound-treated sample to the DMSO control.
-
Western Blotting for Her3 Degradation and Signaling
This technique is used to measure the levels of total Her3, phosphorylated Akt, and phosphorylated Erk.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.
-
General Protocol:
-
PC9 GR4 cells are seeded and allowed to attach.
-
Cells are serum-starved and then treated with this compound or control compounds at specified concentrations and for various durations.
-
For signaling analysis, cells are stimulated with neuregulin (NRG) prior to lysis.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Her3, p-Akt (Ser473), p-Erk (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Co-Immunoprecipitation for Her3 Heterodimerization
This method is used to assess the interaction between Her3 and its binding partners, Her2 and c-Met.
-
Principle: An antibody against a specific protein (Her3) is used to pull down that protein from a cell lysate. If other proteins (Her2, c-Met) are bound to the target protein, they will be pulled down as well and can be detected by Western blotting.
-
General Protocol:
-
PC9 GR4 cells are treated with this compound or control compounds.
-
Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
An anti-Her3 antibody is added to the lysate and incubated to form antibody-antigen complexes.
-
Protein A/G agarose beads are added to capture the antibody-Her3 complexes.
-
The beads are washed multiple times to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are analyzed by Western blotting using antibodies against Her3, Her2, and c-Met.
-
Cell Proliferation Assay
This assay measures the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active, viable cells.
-
General Protocol:
-
PC9 GR4 cells are seeded in a multi-well plate.
-
Cells are treated with a serial dilution of this compound or control compounds.
-
The plate is incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a plate reader.
-
EC50 values are calculated from the dose-response curves.
-
Conclusion
The adamantane moiety of this compound is not merely a passive structural component but an active driver of its unique and potent anti-cancer activity. By inducing the proteasomal degradation of Her3 and physically hindering its oncogenic heterodimerization with Her2 and c-Met, the adamantane group elevates this compound from a simple covalent binder to a multi-faceted inhibitor of Her3-dependent signaling. This "hydrophobic tagging" strategy represents a promising approach for targeting pseudokinases and other challenging drug targets, opening new avenues for the development of novel cancer therapeutics.
References
An In-depth Technical Guide to Hydrophobic Tagging for Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. Among the various TPD strategies, hydrophobic tagging has gained significant traction as a versatile and effective approach. This technology utilizes bifunctional molecules, known as Hydrophobic Tagging Degraders (HyTDs), which consist of a ligand that binds to the protein of interest (POI) and a hydrophobic moiety, or "tag". By appending a hydrophobic tag to the POI, HyTDs mimic a partially unfolded or misfolded state of the protein, thereby coopting the cell's natural protein quality control machinery to induce its degradation.[1][2]
This technical guide provides a comprehensive overview of the core principles of hydrophobic tagging, its mechanisms of action, and practical guidance for its application in research and drug development.
Core Concepts of Hydrophobic Tagging
The fundamental principle of hydrophobic tagging lies in exploiting the cellular mechanisms that identify and eliminate misfolded or aggregated proteins. In a properly folded protein, hydrophobic residues are typically buried within the protein's core, shielded from the aqueous cellular environment. The exposure of hydrophobic patches on a protein's surface is a hallmark of misfolding and serves as a signal for degradation by the cell's quality control systems.[1]
HyTDs are designed to artificially induce this degradation signal. They are composed of three key components:
-
Target-binding ligand (Warhead): This moiety provides specificity by binding to the POI.
-
Hydrophobic tag: A bulky, lipophilic group that, when brought into proximity with the POI, creates a hydrophobic surface patch. Common hydrophobic tags include adamantane, tert-butyl carbamate-protected arginine (Boc3Arg), and norbornene.[3]
-
Linker: A chemical linker connects the warhead and the hydrophobic tag, and its length and composition can significantly influence the efficacy of the degrader.
Upon binding of the HyTD to the POI, the appended hydrophobic tag mimics an unfolded state, triggering the recruitment of cellular machinery that leads to the protein's ubiquitination and subsequent degradation.
Mechanisms of Hydrophobic Tag-Mediated Protein Degradation
Hydrophobic tagging can induce protein degradation through several interconnected cellular pathways, primarily the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).
Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for the degradation of most intracellular proteins. In the context of hydrophobic tagging, the UPS can be engaged through multiple mechanisms:
-
Chaperone-Mediated Degradation: The exposed hydrophobic tag can be recognized by molecular chaperones, such as Heat Shock Protein 70 (Hsp70).[4] Hsp70 and its co-chaperones can then recruit E3 ubiquitin ligases, which catalyze the attachment of a polyubiquitin chain to the POI. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]
-
Direct 20S Proteasome Recruitment: Certain hydrophobic tags, such as Boc3Arg, have been shown to directly recruit the 20S core particle of the proteasome, leading to ubiquitin-independent degradation of the target protein.[5][6]
Autophagy-Lysosome Pathway (ALP)
The ALP is another major cellular degradation pathway that involves the sequestration of cellular components into autophagosomes, which then fuse with lysosomes for degradation. Hydrophobic tagging can engage the ALP through:
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins, mimicked by hydrophobic tagging, can induce stress in the endoplasmic reticulum (ER), activating the Unfolded Protein Response (UPR). The UPR can, in turn, trigger autophagy to clear the aggregated proteins.[3]
Quantitative Data on Hydrophobic Tagging Degraders
The efficacy of HyTDs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The half-maximal inhibitory concentration (IC50) is also used to assess their impact on cell viability or proliferation.
Table 1: Degradation Efficiency of BRD4 Degraders
| Compound | Hydrophobic Tag | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| 23 | Adamantane | 4T1 | 24.7 | 57.4 | [3] |
| 26 | Methyldiphenylmethane | 4T1 | 10.2 | 83.3 | [3] |
| dBET6 | (PROTAC) | HEK293T | 0.006 | 97 |
Table 2: Degradation Efficiency of Androgen Receptor (AR) Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-2051 | LNCaP, VCaP | 0.6 | >90 | [7] |
| ARD-266 | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | >95 | [8] |
| ARV-110 | VCaP, LNCaP | < 1 | >95 | [8] |
| ARD-69 | LNCaP, VCaP | 0.86, 0.76 | ~100 | [8] |
| PSMA-ARD-203 | VCaP | 21.86 | - | [9] |
Table 3: Degradation and Anti-proliferative Activity of PDEδ Degraders
| Compound | PDEδ Degradation in SW480 cells (%) at 10 µM | PDEδ Binding Affinity (Ki, nM) | Anti-proliferative Activity in SW480 cells (IC50, µM) |
| 15a | Significant | 13.6 | - |
| 15b | - | 9.3 | - |
| 16a | Significant | 41 | - |
| 17c | ~86 | - | 17.5 |
Experimental Protocols
A variety of experimental techniques are employed to develop and characterize HyTDs. Below are detailed protocols for key assays.
General Experimental Workflow
The development and evaluation of HyTDs typically follow a structured workflow.
Protocol: Western Blot for Protein Degradation
Objective: To determine the degradation of a POI in response to HyTD treatment.
Materials:
-
Cell line expressing the POI
-
HyTD compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysosome inhibitor (e.g., Chloroquine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with increasing concentrations of the HyTD or with a fixed concentration for different time points. Include a DMSO vehicle control. For mechanism of action studies, pre-treat cells with a proteasome or lysosome inhibitor for 1-2 hours before adding the HyTD.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the HyTD concentration to determine the DC50 and Dmax.
Protocol: Cycloheximide (CHX) Chase Assay
Objective: To determine the half-life of a POI after inhibiting new protein synthesis.
Materials:
-
Cell line expressing the POI
-
HyTD compound
-
Cycloheximide (CHX)
-
Western blot materials (as described above)
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the HyTD or vehicle as described for the Western blot protocol.
-
CHX Treatment: After the desired pre-treatment with the HyTD, add CHX to the media at a final concentration of 50-100 µg/mL to inhibit protein synthesis.
-
Time Course Collection: Harvest cells at different time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform Western blotting as described above to determine the amount of the POI remaining at each time point.
-
Data Analysis: Quantify the band intensities and normalize to the t=0 time point. Plot the percentage of remaining protein against time. The time at which 50% of the protein is degraded is the half-life.
Protocol: Ubiquitination Assay
Objective: To determine if the HyTD induces ubiquitination of the POI.
Materials:
-
Cell line expressing the POI
-
HyTD compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody against the POI for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the HyTD and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for the desired time.
-
Immunoprecipitation:
-
Lyse the cells in lysis buffer with deubiquitinase inhibitors.
-
Incubate the lysates with the antibody against the POI to form an immune complex.
-
Add Protein A/G beads to pull down the immune complex.
-
Wash the beads to remove non-specific binding proteins.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads.
-
Perform Western blotting on the eluted proteins.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated POI. A smear at higher molecular weights indicates ubiquitination.
-
Synthesis of Hydrophobic Tags and Conjugates
The synthesis of HyTDs involves the preparation of the hydrophobic tag, the linker, and the warhead, followed by their conjugation.
Synthesis of an Adamantane-PEG Linker
A common strategy is to use a polyethylene glycol (PEG) linker to improve solubility and pharmacokinetic properties.
Example Reaction Scheme:
-
Activation of Adamantane Carboxylic Acid: Adamantane-1-carboxylic acid is activated using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA.
-
Coupling to a Diamine-PEG Linker: The activated adamantane is then reacted with a diamine-PEG linker (e.g., H2N-PEGn-NH2) to form the adamantane-PEG-amine intermediate.
-
Purification: The product is purified by column chromatography.
Conjugation to a JQ1 Warhead
The JQ1 molecule, a potent BET bromodomain inhibitor, is a commonly used warhead.
Example Reaction Scheme:
-
Activation of JQ1 Carboxylic Acid: The carboxylic acid derivative of JQ1 is activated using a coupling agent.
-
Coupling to the Adamantane-PEG-Amine: The activated JQ1 is reacted with the adamantane-PEG-amine intermediate to form the final JQ1-adamantane HyTD.
-
Purification: The final product is purified by HPLC.
Conclusion and Future Perspectives
Hydrophobic tagging represents a promising and versatile strategy for targeted protein degradation. Its ability to engage multiple cellular degradation pathways and its modular design make it a powerful tool for both basic research and drug discovery. Future research in this area will likely focus on the discovery of novel hydrophobic tags with improved degradation efficiency and selectivity, the optimization of linker chemistry to enhance drug-like properties, and a deeper understanding of the complex interplay between different cellular degradation pathways in response to hydrophobic tagging. The continued development of this technology holds great promise for expanding the druggable proteome and developing novel therapeutics for a wide range of diseases.
References
- 1. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Dual-Pronged Attack of TX2-121-1 on the HER3 Pseudokinase: An In-depth Technical Guide
For Immediate Release
BOSTON, MA – In the intricate landscape of cancer therapeutics, the HER3 receptor (ErbB3) has long presented a formidable challenge. Its status as a pseudokinase, possessing a kinase domain with impaired catalytic activity, has rendered it "undruggable" by conventional ATP-competitive inhibitors. However, the novel bifunctional molecule, TX2-121-1, has emerged as a groundbreaking tool, demonstrating a unique dual mechanism of action that not only inhibits HER3 signaling but also promotes its degradation. This technical guide provides a comprehensive overview of this compound, its interaction with the HER3 pseudokinase domain, and the experimental methodologies used to elucidate its function, tailored for researchers, scientists, and drug development professionals.
The Enigma of the HER3 Pseudokinase in Oncology
The human epidermal growth factor receptor 3 (HER3) is a member of the ErbB family of receptor tyrosine kinases, which also includes EGFR (HER1), HER2, and HER4.[1][2] Unlike its family members, HER3 has a severely impaired kinase domain and is incapable of efficient autophosphorylation.[3] Despite this, HER3 is a critical player in tumorigenesis and drug resistance.[1][4][5] It functions as a potent allosteric activator, primarily forming heterodimers with HER2, to robustly activate downstream signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis.[1][3][4][6] The upregulation of HER3 signaling has been implicated in resistance to various targeted therapies, making it a high-priority target for novel therapeutic strategies.[4][5][7]
This compound: A Bifunctional Approach to Neutralizing HER3
This compound represents a novel class of HER3 inhibitors that overcomes the challenge of its pseudokinase nature. It is a bifunctional molecule designed to both covalently bind to the HER3 pseudokinase domain and induce its subsequent degradation.[3][8]
Covalent Engagement of the ATP-Binding Site
The first component of this compound's mechanism is its ability to act as a selective, irreversible ligand for HER3. It achieves this by forming a covalent bond with a unique cysteine residue, Cys721, located within the ATP-binding pocket of the HER3 pseudokinase domain.[2][3] This covalent modification effectively occupies the ATP-binding site, a feature that distinguishes HER3 from other kinases.[3] The precursor to this compound, a molecule named TX1-85-1, demonstrated this selective covalent binding.[2][3]
Hydrophobic Tagging for Targeted Degradation
The second, and crucial, functional component of this compound is a hydrophobic adamantane moiety.[2][8] This "hydrophobic tag" is tethered to the HER3-binding scaffold. Once this compound is covalently bound to HER3, the bulky and hydrophobic adamantane group acts as a signal for the cell's protein degradation machinery. This directs the HER3-TX2-121-1 complex to the proteasome for degradation.[2][9] This induced degradation of the HER3 receptor is a key differentiator from traditional inhibitors and leads to a more profound and sustained inhibition of HER3-mediated signaling.[2][8]
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound action on the HER3 receptor.
Quantitative Analysis of this compound Activity
The efficacy of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available.
| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |
| This compound | HER3 | FRET-based binding assay | IC50 | 49 nM | - | [8][10] |
| This compound | HER3 | Anti-proliferation assay | EC50 | 0.8 - 1.4 µM | HER3-dependent cell lines | [9] |
| This compound | Cell Proliferation | Anti-proliferation assay | Potency vs. TX2-135-2 | ~7-fold more potent | PC9 GR4 | [2][8] |
| TX2-135-2 | HER3 | Anti-proliferation assay | - | Less effective than this compound | PC9 GR4 | [2] |
| TX1-85-1 | HER3 | Anti-proliferation assay | - | Less effective than this compound | PC9 GR4 | [2] |
| TX2-120-1 | HER3 | Anti-proliferation assay | - | Little anti-proliferation effect | PC9 GR4 | [8] |
Impact on Cellular Signaling and Function
Treatment of cancer cells with this compound has demonstrated significant effects on HER3-mediated signaling and cellular processes.
-
HER3 Degradation: this compound induces the partial degradation of the HER3 receptor in a dose-dependent manner.[2][8] This degradation is mediated by the proteasome.[9]
-
Inhibition of Downstream Signaling: By promoting HER3 degradation, this compound effectively attenuates the phosphorylation of downstream effectors, including Akt and Erk.[2][8]
-
Disruption of Heterodimerization: this compound has been shown to interfere with the productive heterodimerization of HER3 with its key partners, HER2 and c-Met.[2][8] This disruption further contributes to the blockade of oncogenic signaling.
-
Anti-proliferative Effects: The culmination of these molecular events is the inhibition of proliferation in HER3-dependent cancer cell lines.[2][8]
The signaling pathway affected by this compound is depicted below.
Caption: HER3 signaling pathway and points of inhibition by this compound.
Key Experimental Protocols
The characterization of this compound has relied on a suite of standard and advanced molecular and cellular biology techniques.
FRET-based Binding Assay
-
Objective: To determine the binding affinity (IC50) of compounds to the HER3 pseudokinase domain.
-
Methodology: A Förster Resonance Energy Transfer (FRET)-based assay is employed. This assay typically involves a purified, recombinant HER3 kinase domain labeled with a donor fluorophore and a tracer molecule labeled with an acceptor fluorophore. The binding of the tracer to the HER3 ATP-binding site brings the fluorophores into proximity, resulting in a FRET signal. Test compounds compete with the tracer for binding, leading to a decrease in the FRET signal in a concentration-dependent manner. The IC50 value is calculated from the resulting dose-response curve.
Western Blot Analysis
-
Objective: To assess the levels of total HER3 protein, as well as the phosphorylation status of downstream signaling proteins like Akt and Erk.
-
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., PC9 GR4) are treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 12 hours).[8]
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HER3, phospho-Akt, total Akt, phospho-Erk, and total Erk.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Immunoprecipitation (IP)
-
Objective: To investigate the effect of this compound on the heterodimerization of HER3 with HER2 and c-Met.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound or control compounds for a specified time (e.g., 6 hours).[9]
-
Cell Lysis: Cells are lysed using a gentle lysis buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific for HER3, which is coupled to beads (e.g., Protein A/G agarose). This captures HER3 and any proteins bound to it.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The immunoprecipitated protein complexes are eluted from the beads and then analyzed by Western blotting using antibodies against HER2 and c-Met to determine if they were co-immunoprecipitated with HER3.[2]
-
Cell Proliferation Assay
-
Objective: To measure the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and control compounds.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
The following diagram outlines a typical experimental workflow for characterizing a HER3-targeting compound like this compound.
Caption: A typical experimental workflow for characterizing this compound.
Future Directions and Conclusion
This compound stands as a proof-of-concept for a novel and effective strategy to target the historically challenging HER3 pseudokinase. Its dual mechanism of covalent inhibition and induced degradation offers a promising avenue for overcoming drug resistance and treating HER3-dependent cancers. Further research will likely focus on optimizing the potency and pharmacokinetic properties of such bifunctional molecules to translate this promising preclinical activity into clinically meaningful therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest to conquer HER3-driven malignancies.
References
- 1. HER3 signaling and targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for HER3 modulators? [synapse.patsnap.com]
- 4. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
The Genesis of a Novel HER3 Degrader: A Technical Overview of TX2-121-1's Initial Discovery and Development
For Immediate Release
CAMBRIDGE, MA – In a significant advancement for oncology research, scientists have detailed the initial discovery and development of TX2-121-1, a novel, potent, and selective bivalent molecule targeting the HER3 receptor (ErbB3). This technical guide provides an in-depth overview of the core scientific principles, experimental methodologies, and key data that underscore the promising preclinical profile of this compound for researchers, scientists, and drug development professionals.
HER3 is a unique member of the epidermal growth factor receptor (EGFR) family, characterized as a pseudokinase due to its lack of significant catalytic activity.[1][2] Despite this, its role in cancer cell signaling, particularly through heterodimerization with other receptor tyrosine kinases like HER2 and c-Met, makes it a critical, albeit challenging, therapeutic target.[1][2][3] this compound was engineered to overcome the "undruggable" nature of HER3 by inducing its degradation, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[1][2]
A Bivalent Approach to Targeting HER3
The foundational concept behind this compound is a "hydrophobic tagging" strategy.[1] This innovative approach involves a bifunctional molecule that combines a selective HER3-binding component with a hydrophobic adamantane moiety.[1][2][4] The HER3-binding portion of this compound is derived from the selective, irreversible HER3 ligand TX1-85-1, which forms a covalent bond with a unique cysteine residue (Cys721) in the ATP-binding site of HER3.[1][2] The attached adamantane group serves to induce the degradation of the HER3 protein, likely via the proteasome pathway.[1][5]
Synthesis of this compound
The synthesis of this compound is a multi-step process. It begins with the N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl 4-bromopiperidine-1-carboxylate, followed by deprotection of the Boc group to yield a free piperidine. A subsequent N-alkylation with N-boc-2-bromoethylamine and installation of a 4-phenoxyphenol group, followed by another Boc deprotection, provides a primary amine. The adamantane moiety is then introduced via an EDC-mediated amide coupling with (R)-4-((3R,5R,7R)-adamantan-1-yl)-2-methylbutanoic acid. The final step is the formation of an acrylamide, which completes the synthesis of this compound.[1]
Quantitative Analysis of In Vitro Activity
The preclinical evaluation of this compound has yielded significant quantitative data, demonstrating its potency and selectivity for HER3.
| Parameter | Value | Cell Line / Assay | Reference |
| IC50 (Binding Affinity) | 49 nM | FRET-based binding assay | [2][4] |
| EC50 (Anti-proliferative) | 0.8 - 1.4 µM | HER3-dependent cell lines (e.g., PC9 GR4, Ovcar8) | [2] |
| HER3 Degradation | Partial degradation observed at 0.5 and 2 µM | PC9 GR4 cells | [2] |
| HER3 Selectivity | 90.3% binding to HER3 | KiNativ® live cell chemical proteomics | [2] |
Mechanism of Action: Degradation and Signaling Inhibition
This compound exerts its anti-cancer effects through a dual mechanism of action: inducing the degradation of HER3 and subsequently inhibiting downstream signaling pathways.
HER3 Degradation Pathway
The hydrophobic adamantane tag on this compound is believed to mark the HER3 protein for degradation by the cellular proteasome machinery.[1][6] This targeted degradation reduces the overall levels of HER3 in the cell, thereby limiting its availability to participate in oncogenic signaling.
Figure 1: Proposed mechanism of this compound-induced HER3 degradation.
Inhibition of Downstream Signaling
By promoting HER3 degradation, this compound effectively attenuates the phosphorylation of key downstream effectors, including Akt and Erk.[1][2] This disruption of the PI3K/Akt and MAPK signaling pathways is critical for inhibiting cancer cell proliferation and survival. Furthermore, this compound has been shown to perturb the heterodimerization of HER3 with its signaling partners, HER2 and c-Met, further crippling the oncogenic signaling network.[1][2]
Figure 2: Inhibition of HER3-mediated signaling pathways by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the initial development of this compound.
FRET-based HER3 Binding Assay
This assay was utilized to determine the binding affinity of this compound to the HER3 protein. The general principle involves the use of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore conjugated to components of the binding assay. The binding of this compound to HER3 disrupts the FRET signal, allowing for the calculation of the IC50 value.
General Protocol:
-
Recombinant HER3 protein is incubated with a fluorescently labeled tracer that binds to the ATP-binding site.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The FRET signal is measured using a suitable plate reader.
-
The IC50 is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
KiNativ® Live Cell Chemical Proteomics
To assess the selectivity of this compound, the KiNativ® platform was employed. This activity-based protein profiling method uses biotinylated ATP/ADP acyl phosphate probes to covalently label the ATP-binding site of kinases in their native state within a complex proteome.
General Protocol:
-
Live cells (e.g., PC9 GR4) are treated with this compound or a vehicle control.
-
Cells are lysed, and the proteome is treated with the biotinylated acyl phosphate probe.
-
Proteins are digested into peptides.
-
Probe-labeled peptides are enriched using streptavidin affinity chromatography.
-
Enriched peptides are analyzed by LC-MS/MS to identify and quantify the kinases that are engaged by this compound.
Western Blot Analysis for Downstream Signaling
Western blotting was performed to measure the levels of total and phosphorylated HER3, Akt, and Erk, providing insights into the impact of this compound on downstream signaling.
General Protocol:
-
PC9 GR4 cells are serum-starved and then treated with varying concentrations of this compound for a specified duration (e.g., 12 hours).
-
Cells are stimulated with Neuregulin (NRG) to activate the HER3 pathway.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER3, Akt, and Erk.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation for HER3 Heterodimerization
To investigate the effect of this compound on the interaction between HER3 and its dimerization partners, co-immunoprecipitation followed by Western blotting was performed.
General Protocol:
-
PC9 GR4 cells are treated with this compound (e.g., 1 µM for 6 hours).
-
Cells are lysed, and the lysate is pre-cleared.
-
The lysate is incubated with an antibody specific for HER3, which is coupled to protein A/G beads, to immunoprecipitate HER3 and its binding partners.
-
The beads are washed to remove non-specific binders.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against HER2 and c-Met.
Cell Viability Assay
The anti-proliferative effects of this compound were assessed using a cell viability assay, such as the MTS assay.
General Protocol:
-
HER3-dependent cancer cells (e.g., PC9 GR4, Ovcar8) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), a reagent such as MTS is added to each well.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
The EC50 value is determined by plotting cell viability against the drug concentration.
Future Directions
The initial discovery and development of this compound represent a significant step forward in targeting the historically challenging HER3 pseudokinase. The data presented herein provide a strong rationale for further preclinical and clinical investigation of this promising molecule. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as exploring their efficacy in various in vivo cancer models. The novel strategy of inducing protein degradation through hydrophobic tagging may also be applicable to other "undruggable" targets in oncology and beyond.
References
- 1. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. Met–HER3 crosstalk supports proliferation via MPZL3 in MET-amplified cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of TX2-121-1 in Cancer Cells: A Technical Guide
For Immediate Release
This technical document provides an in-depth analysis of the biological targets and mechanism of action of TX2-121-1, a novel bi-functional compound, in the context of cancer cell biology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's interactions with its primary target and the subsequent effects on critical signaling pathways.
Core Mechanism of Action
This compound is a selective and irreversible antagonist of the Human Epidermal Growth Factor Receptor 3 (HER3 or ErbB3).[1] Unlike other members of the ErbB family, HER3 is a pseudokinase with deficient catalytic activity.[1][2] this compound exerts its effects through a unique bi-functional mechanism. It contains a warhead that forms a covalent bond with Cysteine 721, a residue unique to the ATP-binding site of HER3.[1][2] Additionally, it possesses a hydrophobic adamantane moiety that is crucial for its enhanced inhibitory functions.[1][2][3]
The primary biological consequences of this compound's interaction with HER3 are threefold: induction of HER3 degradation, inhibition of HER3 heterodimerization, and subsequent blockade of downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 for HER3 | 49 nM | - | In vitro binding affinity. | [4] |
| Concentration for HER3 Degradation | 1 - 5 µM | PC9 GR4 | Partial degradation observed after 12 hours of treatment. | [3][4] |
| Concentration for Signaling Inhibition | 0.5 - 2 µM | PC9 GR4 | Inhibition of NRG-stimulated p-Akt and p-Erk after 12 hours. | [2] |
| Concentration for Heterodimerization Interference | 1 µM | PC9 GR4 | Disruption of HER3-HER2 and HER3-c-Met interaction after 6 hours. | [4][6] |
| Anti-proliferative EC50 | 0.8 - 1.4 µM | HER3-dependent cell lines | - | [6] |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments that have elucidated the biological targets of this compound.
Cell Culture
-
Cell Line: PC9 GR4, a gefitinib-resistant non-small cell lung cancer (NSCLC) cell line with HER3-dependent signaling, was utilized in several key experiments.[2][6] Other cell lines such as Ovcar8 have also been used.[2]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
Western Blot Analysis for Protein Degradation and Signaling Inhibition
-
Objective: To assess the effect of this compound on HER3 protein levels and the phosphorylation of its downstream effectors, Akt and Erk.
-
Procedure:
-
PC9 GR4 cells were seeded and allowed to adhere.
-
Cells were serum-starved to reduce basal signaling.
-
Cells were then treated with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or control compounds for specified durations (e.g., 12 hours).[2][4]
-
For signaling pathway analysis, cells were stimulated with Neuregulin (NRG) to activate HER3 signaling.[2]
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for HER3, phospho-Akt, phospho-Erk, and loading controls (e.g., total Akt, total Erk, or actin).
-
Blots were then incubated with secondary antibodies and visualized using an appropriate detection system.
-
Immunoprecipitation (HER3 Pull-down) for Heterodimerization Analysis
-
Objective: To determine the effect of this compound on the interaction between HER3 and its binding partners, HER2 and c-Met.
-
Procedure:
-
PC9 GR4 cells were treated with this compound (e.g., 1 µM) or control compounds for a specified time (e.g., 6 hours).[6]
-
Cells were lysed in a buffer that preserves protein-protein interactions.
-
HER3 was immunoprecipitated from the cell lysates using an anti-HER3 antibody conjugated to beads.
-
The immunoprecipitates were washed to remove non-specifically bound proteins.
-
The pulled-down proteins were then resolved by SDS-PAGE and analyzed by western blotting using antibodies against HER2 and c-Met.[2][6]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and its proposed mechanism of action.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the new molecules for HER3 modulators? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
TX2-121-1: A Technical Guide to a Novel Modulator of HER3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human epidermal growth factor receptor 3 (HER3, also known as ErbB3) is a critical component of oncogenic signaling in various cancers. Despite its classification as a pseudokinase due to impaired catalytic activity, HER3 acts as a key allosteric activator for other receptor tyrosine kinases, primarily HER2 and c-Met, leading to the potent activation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK.[1][2][3] The development of resistance to targeted therapies often involves the upregulation of HER3 signaling, making it a compelling, albeit challenging, therapeutic target.[2][3] This technical guide provides an in-depth overview of TX2-121-1, a first-in-class small molecule designed to modulate HER3 function. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for studying its effects on HER3 signaling pathways.
Introduction to HER3 Signaling
The HER (ErbB) family of receptor tyrosine kinases comprises four members: EGFR (HER1), HER2, HER3, and HER4.[1] These receptors play a crucial role in regulating cell proliferation, survival, and differentiation.[4] While EGFR, HER2, and HER4 are active kinases, HER3 possesses a catalytically impaired kinase domain.[5] Its primary function lies in its ability to form heterodimers with other receptor tyrosine kinases, most notably HER2.[3] Upon ligand binding (e.g., neuregulin), HER3 undergoes a conformational change that promotes heterodimerization, leading to the trans-phosphorylation of its C-terminal tail by its dimerization partner.[6] This phosphorylated tail then serves as a docking site for adaptor proteins, primarily the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to robust activation of the PI3K/AKT signaling cascade.[6] Upregulation of HER3 is a known mechanism of resistance to various cancer therapies.[2][3]
This compound: A Bivalent Ligand Targeting HER3
This compound is a novel, bivalent small molecule designed to overcome the challenges of targeting the HER3 pseudokinase.[5] It is derived from TX1-85-1, the first selective ligand to covalently bind to Cys721 in the ATP-binding site of HER3.[5][7] this compound incorporates a hydrophobic adamantane moiety, which enhances its inhibitory effects on HER3-dependent signaling.[5]
Mechanism of Action
The mechanism of action of this compound is multifaceted:
-
Covalent Modification: this compound forms a covalent bond with Cysteine 721 (Cys721) located in the ATP-binding site of HER3.[5][7] This irreversible binding is a key feature that distinguishes it from traditional kinase inhibitors.
-
HER3 Degradation: The adamantane moiety of this compound directs the modified HER3 protein to the proteasome for degradation.[5][8] This leads to a reduction in the total cellular levels of HER3.
-
Disruption of Heterodimerization: Treatment with this compound has been shown to interfere with the formation of productive heterodimers between HER3 and its key partners, HER2 and c-Met.[5][7] This disruption is crucial for inhibiting downstream signaling.
The combined effects of covalent modification, degradation, and disruption of dimerization lead to a potent inhibition of HER3-mediated signaling pathways.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its analogs.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay | IC50 (nM) | Cell Line | EC50 (µM) | Reference |
| This compound | HER3 | Binding Assay | 49 | PC9 GR4 | 0.8 - 1.4 | [8][9] |
| TX1-85-1 | HER3 | Binding Assay | ~50 | - | - | [7] |
| TX2-135-2 (non-covalent analog) | HER3 | - | - | PC9 GR4 | ~7-fold less potent than this compound | [7] |
| TX2-120-1 (lacks adamantane) | HER3 | - | - | PC9 GR4 | Little anti-proliferative effect | [7] |
Table 2: Effects of this compound on HER3 Signaling and Cell Viability
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Effect | Reference |
| PC9 GR4 | This compound | 0.5 and 2 | 12 | Partial degradation of HER3, inhibition of p-Erk and p-Akt | [5] |
| PC9 GR4 | This compound | 1 | 6 | Decreased association of HER2 and c-Met with HER3 | [5] |
| PC9 GR4 | This compound | 1 and 5 | 12 | Partial degradation of HER3 | [7] |
| PC9 GR4 C721S | This compound | - | - | Significantly higher EC50 compared to PC9 GR4 HER3 cells | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: PC9 GR4 (gefitinib-resistant non-small cell lung cancer) cells are a suitable model for studying HER3-dependent signaling.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: For signaling experiments, cells are typically starved in serum-free medium for 12-24 hours prior to treatment with this compound or control compounds at the indicated concentrations and durations. For stimulation, neuregulin (NRG) can be added.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Membranes are then incubated with primary antibodies overnight at 4°C.
-
Primary Antibodies: p-HER3, HER3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin).
-
-
Secondary Antibody and Detection: Membranes are washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation for Dimerization Studies
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an anti-HER3 antibody overnight at 4°C with gentle rotation. Protein A/G agarose beads are added and incubated for an additional 2-4 hours.
-
Washing and Elution: The beads are washed several times with lysis buffer. The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by western blotting as described above, using antibodies against HER2 and c-Met to assess co-immunoprecipitation.
Cell Viability Assays
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Drug Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound or control compounds.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: The results are normalized to vehicle-treated controls, and EC50 values are calculated using non-linear regression analysis.
Conclusion
This compound represents a novel and promising strategy for targeting HER3-driven cancers. Its unique mechanism of action, involving covalent modification, proteasomal degradation, and disruption of heterodimerization, provides a multi-pronged attack on the HER3 signaling axis. The data presented in this guide highlight its potent in vitro activity and provide a framework for researchers to further investigate its therapeutic potential. The detailed experimental protocols offer a starting point for laboratories to explore the effects of this compound in their specific models of interest. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this innovative HER3 modulator.[10][11]
References
- 1. HER3 signaling and targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER3 comes of age; New insights into its functions and role in signaling, tumor biology, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. What are the new molecules for HER3 modulators? [synapse.patsnap.com]
Foundational Research on Covalent HER3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on covalent inhibitors targeting Human Epidermal Growth Factor Receptor 3 (HER3). Given HER3's role as a critical heterodimerization partner for other EGFR family members and its involvement in therapeutic resistance, the development of targeted inhibitors is of significant interest. This document details the core principles of HER3 signaling, the mechanism of action of covalent inhibitors, key quantitative data, and detailed experimental protocols for their characterization.
The Role of HER3 in Signaling and Cancer
HER3, also known as ErbB3, is a unique member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other family members (EGFR/HER1, HER2), HER3 possesses a catalytically impaired kinase domain and is often referred to as a pseudokinase. Despite its lack of intrinsic kinase activity, HER3 is a crucial component in oncogenic signaling.
Upon binding its ligand, neuregulin (NRG), HER3 undergoes a conformational change that promotes its heterodimerization with other kinase-active partners, most notably HER2 and EGFR. This dimerization allows for the trans-phosphorylation of the HER3 C-terminal tail by its partner kinase. The phosphorylated tyrosine residues on HER3 then serve as docking sites for the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the potent activation of the PI3K/AKT signaling pathway, a key driver of cell proliferation, survival, and resistance to therapy.[1][2] Upregulation of HER3 signaling has been implicated as a major mechanism of resistance to various cancer therapies, including those targeting EGFR and HER2.[1]
Mechanism of Covalent HER3 Inhibition
The development of small molecule inhibitors for the HER3 pseudokinase has been challenging due to its weak ATP binding and lack of catalytic activity. A breakthrough in this area has been the development of covalent inhibitors that target a unique cysteine residue, Cys721, located in the ATP-binding site of HER3. This cysteine is not conserved across other human kinases, providing an opportunity for developing highly selective inhibitors.
These covalent inhibitors typically consist of a scaffold that provides initial reversible binding to the ATP-binding pocket of HER3, and an electrophilic "warhead," such as an acrylamide group, that forms an irreversible covalent bond with the thiol group of Cys721. This covalent modification permanently blocks the ATP-binding site, thereby interfering with the allosteric functions of the HER3 pseudokinase domain.
Signaling Pathway of HER3 and Point of Intervention
The diagram below illustrates the HER3 signaling pathway and the mechanism of action for covalent inhibitors.
Caption: HER3 signaling pathway initiated by NRG ligand binding, leading to heterodimerization with HER2, and subsequent activation of the PI3K/AKT pathway. Covalent inhibitors block HER3 function by irreversibly binding to Cys721.
Quantitative Data of Covalent HER3 Inhibitors
The development of covalent HER3 inhibitors has been led by compounds such as TX1-85-1 and its derivatives. The following tables summarize the key quantitative data for these inhibitors.
Table 1: In Vitro Potency of Covalent HER3 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TX1-85-1 | HER3 Kinase Domain | FRET Binding Assay | 23 | [1] |
| TX1-85-1-biotin | HER3 Kinase Domain | FRET Binding Assay | 50.7 | [1] |
| TX2-121-1 | HER3 Kinase Domain | FRET Binding Assay | 49.2 | [2] |
Table 2: Kinome Selectivity of TX1-85-1 (KiNativ™ Profiling)
This table represents a subset of kinases tested, highlighting the selectivity of TX1-85-1. Data is presented as percent inhibition at a 2 µM concentration.
| Kinase Target | Percent Inhibition at 2 µM |
| HER3 (ErbB3) | >90% |
| HER2 (ErbB2) | 50-70% |
| LYN | 50-70% |
| SRC | 30-50% |
| YES | 30-50% |
| EGFR | <30% |
| ABL1 | <10% |
| AKT1 | <10% |
| MEK1 | <10% |
| p38α | <10% |
Note: This data is compiled from supplementary information in the primary literature and represents the selectivity profile in a cellular context.
Experimental Protocols
Detailed methodologies for the characterization of covalent HER3 inhibitors are crucial for reproducible research. The following sections provide protocols for key experiments.
Experimental Workflow for Characterizing Covalent HER3 Inhibitors
The diagram below outlines a typical workflow for the discovery and characterization of novel covalent HER3 inhibitors.
Caption: A logical workflow for the identification and preclinical validation of covalent HER3 inhibitors, from initial screening to cellular characterization.
HER3 Kinase Domain Binding Assay (FRET-based)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay used for the initial identification of HER3 binders.
Objective: To determine the in vitro potency (IC50) of a compound against the HER3 kinase domain.
Materials:
-
Recombinant HER3 kinase domain (e.g., residues 665-1001)
-
Eu-anti-tag antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add the diluted test compounds.
-
Prepare a mix of the HER3 kinase domain and the Eu-anti-tag antibody in assay buffer and add to the wells.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer and add to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Calculate the emission ratio (665/615).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of HER3 Pathway Modulation
Objective: To assess the effect of a covalent inhibitor on HER3 phosphorylation and downstream signaling in a cellular context.
Cell Lines:
-
HER2-amplified breast cancer cell lines (e.g., SK-BR-3, BT-474) are commonly used as they exhibit HER3-dependent signaling.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-HER3 (Tyr1289)
-
Total HER3
-
Phospho-AKT (Ser473)
-
Total AKT
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells (e.g., SK-BR-3) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the covalent inhibitor at various concentrations for the desired time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
For pathway activation, cells can be starved and then stimulated with NRG1 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control and total protein levels.
Cell Viability Assay
Objective: To determine the effect of a covalent HER3 inhibitor on the proliferation and viability of HER3-dependent cancer cells.
Materials:
-
HER3-dependent cancer cell line (e.g., PC-9 GR4, a gefitinib-resistant NSCLC cell line with HER3-mediated resistance)
-
Complete growth medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well plates (white-walled for luminescence, clear for colorimetric assays)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo, 1-4 hours for MTT/resazurin).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit.
Conclusion
The development of covalent inhibitors targeting the unique Cys721 in the HER3 pseudokinase domain represents a promising strategy to overcome resistance to existing targeted therapies. The foundational research outlined in this guide, including the understanding of the HER3 signaling pathway, the mechanism of covalent inhibition, and the application of robust experimental protocols, provides a solid framework for the continued discovery and development of novel HER3-targeted therapeutics. The high selectivity and potent mechanism of action of these covalent inhibitors warrant further preclinical and clinical investigation.
References
Methodological & Application
Application Notes and Protocols for TX2-121-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX2-121-1 is a potent and selective degrader of the HER3 (ErbB3) receptor, a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of this family, HER3 possesses a pseudokinase domain with very weak catalytic activity and exerts its oncogenic effects through heterodimerization with other receptor tyrosine kinases, most notably HER2 and c-Met. This compound is a bi-functional molecule composed of a HER3-binding moiety and a hydrophobic adamantane group. It acts by covalently binding to a unique cysteine residue (Cys721) in the ATP-binding site of HER3, which, coupled with the adamantane tag, directs the receptor for proteasomal degradation.[1] This degradation disrupts HER3 heterodimerization and subsequently inhibits downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, leading to reduced cell proliferation and induction of apoptosis in HER3-dependent cancer cells.
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, experimental protocols, and expected outcomes.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (Her3 Binding) | EC50 (Anti-proliferative) | Notes |
| PC9 GR4 | Lung Cancer | - | ~0.8-1.4 µM[1] | HER3-dependent |
| HCC827 GR6 | Lung Cancer | - | ~0.8-1.4 µM | HER3-dependent |
| Ovcar8 | Ovarian Cancer | - | ~0.8-1.4 µM | HER3-dependent |
| General | - | 49 nM | - |
Table 2: Recommended Treatment Conditions for this compound
| Experiment | Cell Line | Concentration Range | Incubation Time | Expected Outcome |
| HER3 Degradation | PC9 GR4 | 0.5 - 5 µM[2] | 12 hours[2] | Partial degradation of HER3 protein. |
| Inhibition of Downstream Signaling (p-Akt, p-ERK) | PC9 GR4 | 0.5 - 2 µM[3] | 12 hours[3] | Decreased phosphorylation of Akt and ERK. |
| Disruption of HER3 Heterodimerization | PC9 GR4 | 1 µM | 6 hours | Reduced association of HER3 with HER2 and c-Met. |
| Anti-proliferative Effects | PC9 GR4, HCC827 GR6, Ovcar8 | 0.1 - 10 µM | 72 hours | Dose-dependent decrease in cell viability. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound leading to HER3 degradation and pathway inhibition.
Experimental Workflow: Assessing this compound Efficacy
Caption: Workflow for evaluating the cellular effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use HER3-dependent cancer cell lines such as PC9 GR4, HCC827 GR6 (lung cancer), or Ovcar8 (ovarian cancer). Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: For experiments investigating downstream signaling, serum-starve the cells for 12-24 hours prior to treatment.[2] Add the diluted this compound to the cells and incubate for the desired time period (e.g., 6, 12, 24, or 72 hours) depending on the assay.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[4]
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol provides a general framework for western blotting.[1]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HER3, phospho-Akt (Ser473), Akt, phospho-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation
This protocol is designed to assess the interaction between HER3 and its dimerization partners.[1][5]
-
Cell Lysis: Following treatment, lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-HER3 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against HER3, HER2, and c-Met.
Immunofluorescence
This protocol can be used to visualize the cellular localization of HER3.[6]
-
Cell Seeding: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-HER3 primary antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Potential Downstream Effects on STAT3 and Bcl-2
While direct studies on the effect of this compound on the STAT3 and Bcl-2 signaling pathways are limited, the inhibition of the HER2/HER3 axis is known to have downstream consequences that may involve these proteins. The PI3K/Akt pathway, which is inhibited by this compound, is a known activator of STAT3. Furthermore, both the PI3K/Akt and MAPK/ERK pathways can regulate the expression and activity of anti-apoptotic Bcl-2 family proteins. Therefore, it is plausible that treatment with this compound could lead to reduced STAT3 activation and decreased levels of anti-apoptotic Bcl-2 proteins, thereby contributing to the induction of apoptosis. Further investigation is warranted to confirm these potential downstream effects.
Conclusion
This compound is a valuable research tool for studying the role of HER3 in cancer biology and for the development of novel anti-cancer therapeutics. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this potent HER3 degrader. Researchers should optimize the experimental conditions for their specific cell lines and research questions to ensure reliable and reproducible results.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
western blot analysis of HER3 degradation by TX2-121-1
Application Note and Protocols
Topic: Western Blot Analysis of HER3 Degradation by TX2-121-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Epidermal Growth factor Receptor 3 (HER3, also known as ErbB3) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] While it is considered a "pseudokinase" due to its lack of significant catalytic activity, HER3 plays a critical role in cancer progression and drug resistance by acting as an obligate heterodimerization partner for other kinases, primarily HER2 and EGFR.[1][2][3][4] Upon activation, the HER2/HER3 heterodimer is a potent activator of the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation.[4][5]
Targeting HER3 with small molecules has been challenging due to its inactive kinase domain.[1][6] this compound is a novel, first-in-class bivalent molecule designed to selectively target HER3. It functions as a HER3 degrader by covalently binding to a unique cysteine residue (Cys721) in the HER3 ATP-binding site and utilizing a hydrophobic adamantane moiety to hijack the cellular proteasome machinery, leading to the degradation of the HER3 protein.[1][6][7][8] This application note provides a detailed protocol for analyzing the degradation of HER3 induced by this compound using western blot analysis.
Principle and Mechanism of Action
This compound induces HER3 degradation through a "hydrophobic tagging" mechanism. The molecule consists of two key components:
-
A Covalent Warhead: An electrophilic acrylamide group that forms an irreversible covalent bond with Cys721 of HER3.[1][6]
-
A Hydrophobic Adamantane Moiety: This bulky, hydrophobic group acts as a tag, marking the HER3 protein for recognition and subsequent degradation by the cellular proteasome.[1][6][9]
By inducing degradation, this compound not only reduces the total cellular levels of HER3 but also effectively blocks its downstream signaling. This is achieved by preventing the formation of productive heterodimers with HER2 and c-Met, thereby inhibiting the phosphorylation of key effectors like Akt and Erk.[1][6]
References
- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER3 signaling and targeted therapy in cancer [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A critical role for HER3 in HER2-amplified and non-amplified breast cancers: function of a kinase-dead RTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Inhibition of the PI3K/Akt Pathway by TX2-121-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5][6] TX2-121-1 is a novel compound that has been identified as an inhibitor of this pathway. However, its mechanism of action is not through direct inhibition of PI3K or Akt. Instead, this compound is a covalent ligand of the pseudokinase HER3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family.[7][8][9]
HER3 lacks significant intrinsic kinase activity but acts as a critical activator of PI3K signaling by forming heterodimers with other receptor tyrosine kinases (RTKs), such as HER2 and c-Met.[7][8] Upon ligand binding, these heterodimers lead to the phosphorylation of HER3's cytoplasmic tail, creating docking sites for the p85 regulatory subunit of PI3K and subsequent activation of the PI3K/Akt pathway.[1]
This compound covalently binds to a cysteine residue in the ATP-binding site of HER3, leading to its partial degradation via the proteasome and interfering with its ability to form productive heterodimers.[7][8][9] This upstream intervention effectively blocks the activation of the PI3K/Akt pathway. These application notes provide detailed protocols to measure the inhibitory effects of this compound on the PI3K/Akt pathway.
Signaling Pathway Overview
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on HER3.
Experimental Protocols
To assess the efficacy of this compound in inhibiting the PI3K/Akt pathway, a series of in vitro experiments are recommended.
Western Blot Analysis of Pathway Inhibition
Western blotting is a fundamental technique to visualize the changes in protein expression and phosphorylation status of key components of the PI3K/Akt pathway.[1][10][11]
Objective: To determine the effect of this compound on the phosphorylation of Akt and downstream targets, as well as the expression levels of HER3.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Cell Culture: Plate HER3-dependent cancer cells (e.g., PC9 GR4, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-HER3 (Tyr1289)
-
Total HER3
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation:
| Treatment | p-Akt (Ser473) Intensity | Total Akt Intensity | p-HER3 (Tyr1289) Intensity | Total HER3 Intensity |
| Vehicle Control | ||||
| This compound (0.1 µM) | ||||
| This compound (0.5 µM) | ||||
| This compound (1 µM) | ||||
| This compound (5 µM) |
All intensity values should be normalized to the loading control (β-actin).
In Vitro PI3K Kinase Assay
An in vitro kinase assay can be used to measure the activity of PI3K in the presence of this compound. Since this compound does not directly inhibit PI3K, this assay should be performed on PI3K immunoprecipitated from cells treated with the compound.[4][5][12]
Objective: To assess the indirect inhibitory effect of this compound on PI3K kinase activity.
Protocol:
-
Cell Treatment and Lysis: Treat HER3-dependent cells with this compound as described in the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Immunoprecipitate PI3K from the cell lysates using an anti-p85 antibody conjugated to agarose beads.
-
Kinase Reaction: Perform the kinase reaction using the immunoprecipitated PI3K, a lipid substrate (e.g., PIP2), and ATP. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are available for this purpose.[13]
-
Detection: Measure the product of the kinase reaction (e.g., ADP or phosphorylated lipid) according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of PI3K activity relative to the vehicle-treated control.
Data Presentation:
| Treatment | PI3K Activity (%) |
| Vehicle Control | 100 |
| This compound (0.1 µM) | |
| This compound (0.5 µM) | |
| This compound (1 µM) | |
| This compound (5 µM) |
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Inhibition of the PI3K/Akt pathway is expected to reduce cell viability and proliferation.
Objective: To determine the effect of this compound on the viability and proliferation of HER3-dependent cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[15]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[15]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| IC50 (µM) |
Summary and Interpretation of Results
Successful inhibition of the PI3K/Akt pathway by this compound will be demonstrated by:
-
A dose- and time-dependent decrease in the phosphorylation of Akt and HER3, along with a reduction in total HER3 protein levels in Western blot analysis.
-
A significant reduction in the kinase activity of PI3K immunoprecipitated from this compound-treated cells.
-
A dose-dependent decrease in cell viability and proliferation, leading to the determination of a potent IC50 value in HER3-dependent cell lines.
These experiments provide a comprehensive approach to characterizing the inhibitory effects of this compound on the PI3K/Akt signaling pathway, confirming its mechanism of action through the targeting of HER3.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 13. promega.es [promega.es]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays Using a Dual BRD4/PI3K Inhibitor
Note on TX2-121-1: Initial searches for "this compound" indicate that this compound is a potent and selective HER3 (ErbB3) degrader, not a dual inhibitor of BRD4 and PI3K.[1][2][3] It functions by covalently binding to HER3, leading to its degradation and the inhibition of downstream signaling.[3][4][5] To address the user's core requirement for an application note on a dual BRD4 and PI3K inhibitor, this document will focus on a representative molecule with this dual activity, SF2523.
Introduction
The interconnected signaling pathways of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4) are critical drivers of cell proliferation, survival, and oncogenesis in various cancers. The PI3K pathway is a key regulator of cell growth and metabolism, while BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, is essential for the transcription of key oncogenes, including MYC.[6][7][8] The simultaneous inhibition of both PI3K and BRD4 presents a promising therapeutic strategy to overcome resistance mechanisms and achieve synergistic anti-tumor effects.[6][7][9]
SF2523 is a novel small molecule that functions as a dual inhibitor, targeting both the kinase activity of PI3K and the acetyl-lysine binding function of BRD4.[7][8] This dual activity leads to the orthogonal inhibition of MYC, by enhancing its degradation (via PI3K inhibition) and blocking its transcription (via BRD4 inhibition).[7][8] These application notes provide a detailed protocol for assessing the anti-proliferative effects of SF2523 on cancer cell lines.
Signaling Pathway of Dual BRD4 and PI3K Inhibition
Caption: Dual inhibition of PI3K and BRD4 by SF2523.
Quantitative Data Summary
The following tables summarize the inhibitory activity of SF2523 on cell proliferation in various cancer cell lines.
Table 1: IC50 Values of SF2523 in Medulloblastoma Cell Lines
| Cell Line | IC50 (µM) |
| DAOY | 12.6 |
| HD-MB03 | Similar to SF2523 in DAOY |
Data adapted from studies on dual BRD4/PI3K inhibitors in medulloblastoma.[6]
Table 2: Effects of a similar dual BRD4/PI3K inhibitor (MDP5) on Medulloblastoma Cell Lines
| Cell Line | IC50 (µM) |
| DAOY | 5.5 |
| HD-MB03 | Similar to SF2523 |
Data for MDP5, another dual BRD4/PI3K inhibitor, is provided for comparison.[6]
Experimental Protocols
Cell Proliferation Assay Using WST-1 Reagent
This protocol outlines the steps to determine the effect of a dual BRD4/PI3K inhibitor, such as SF2523, on the proliferation of cancer cells. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., DAOY, HD-MB03)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SF2523 (or other dual BRD4/PI3K inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a cell proliferation assay.
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize the cells and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of SF2523 in DMSO. b. Perform serial dilutions of the SF2523 stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. c. Include a vehicle control (medium with the same concentration of DMSO as the highest SF2523 concentration) and a blank control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared SF2523 dilutions or control solutions to the respective wells.
-
Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.
-
WST-1 Assay: a. After the incubation period, add 10 µL of WST-1 reagent to each well. b. Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized to ensure sufficient color development without reaching saturation. c. Gently shake the plate for 1 minute before reading.
-
Data Acquisition: a. Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the SF2523 concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Further Investigations
To complement the cell proliferation data, further experiments can be conducted to elucidate the mechanism of action of the dual BRD4/PI3K inhibitor:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the inhibitor induces cell cycle arrest at a specific phase (e.g., G1 phase).[6]
-
Apoptosis Assay: Employ techniques such as Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis.[6]
-
Western Blot Analysis: Analyze the protein expression levels of key downstream targets of the PI3K and BRD4 pathways (e.g., p-AKT, MYC, Cyclin D1) to confirm target engagement and pathway inhibition.[6]
-
Colony Formation Assay: Assess the long-term effect of the inhibitor on the clonogenic survival of cancer cells.[6]
By following these protocols, researchers can effectively evaluate the anti-proliferative effects of dual BRD4/PI3K inhibitors like SF2523 and gain valuable insights into their therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying HER2-HER3 Dimerization and its Inhibition by TX2-121-1 via Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The heterodimerization of the human epidermal growth factor receptors HER2 and HER3 is a critical driver of oncogenic signaling in various cancers.[1][2][3][4] Although HER3 possesses impaired kinase activity, its partnership with HER2 leads to potent activation of downstream pathways, primarily the PI3K/AKT/mTOR cascade, promoting cell proliferation, survival, and resistance to therapy.[1][2][4][5] Consequently, the HER2-HER3 dimer has emerged as a key therapeutic target.[1][6] TX2-121-1 is a novel small molecule that covalently binds to HER3, leading to its degradation and the disruption of the HER2-HER3 heterodimer, thereby inhibiting downstream signaling and cancer cell proliferation.[7][8][9][10]
This document provides detailed protocols for utilizing immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) followed by Western blotting to investigate the dimerization of HER2 and HER3 and to evaluate the inhibitory effects of this compound.
I. HER2-HER3 Signaling Pathway
The formation of the HER2-HER3 heterodimer is a key event in the activation of downstream signaling cascades that drive tumor growth.[2][3] HER2, a potent kinase, phosphorylates HER3 upon dimerization, creating docking sites for the p85 subunit of PI3K.[3][4] This initiates the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.
References
- 1. Molecular Pathways: HER3 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical role for HER3 in HER2-amplified and non-amplified breast cancers: function of a kinase-dead RTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncoscience.us [oncoscience.us]
- 6. Novel Peptidomimetics for Inhibition of HER2:HER3 Heterodimerization in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with TX2-121-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and executing in vivo experiments using TX2-121-1, a potent and selective covalent degrader of the HER3 (ErbB3) receptor.
Introduction
This compound is a bifunctional small molecule designed to target the HER3 pseudokinase. It consists of a warhead that covalently binds to a unique cysteine residue (Cys721) in the ATP-binding site of HER3, and a hydrophobic adamantane moiety that engages the cellular protein degradation machinery.[1][2][3] This dual mechanism leads to the targeted degradation of HER3, thereby inhibiting its critical role in oncogenic signaling.[1][4] HER3 is a key activator of the PI3K/Akt pathway and forms heterodimers with other receptor tyrosine kinases, such as HER2 and c-Met, to drive tumor cell proliferation and survival.[2][4] By inducing HER3 degradation, this compound effectively abrogates downstream signaling and suppresses the growth of HER3-dependent cancer cells.[1][3]
Mechanism of Action
This compound's unique mode of action involves two key steps:
-
Covalent Binding: The molecule's warhead forms a stable, irreversible covalent bond with Cys721 of HER3.[1][2]
-
Proteasomal Degradation: The attached adamantane moiety acts as a hydrophobic tag, leading to the recognition and subsequent degradation of the HER3 protein by the proteasome.[1][4]
This degradation disrupts the formation of HER3-containing heterodimers (e.g., HER2/HER3, c-Met/HER3) and inhibits downstream signaling pathways crucial for tumor growth and survival.[2][4]
Signaling Pathway
The following diagram illustrates the HER3 signaling pathway and the mechanism of action of this compound.
References
Determining the Optimal Concentration of TX2-121-1 for In Vitro Experiments
Application Notes and Protocols for Researchers
Introduction: TX2-121-1 is a potent and selective degrader of the human epidermal growth factor receptor 3 (HER3), also known as ErbB3.[1] It functions as a bifunctional molecule, containing a warhead that covalently binds to a unique cysteine residue (Cys721) in the ATP-binding site of HER3, and a hydrophobic adamantane moiety that induces the proteasome-mediated degradation of the HER3 protein.[2][3][4] This degradation disrupts HER3's ability to form heterodimers with other receptor tyrosine kinases like HER2 and c-Met, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival in HER3-dependent cancers.[2][3] This document provides detailed protocols and guidelines for researchers to determine the optimal concentration of this compound for their specific experimental needs.
Mechanism of Action
This compound's unique mechanism involves two key steps. First, the molecule selectively and irreversibly binds to HER3. Following this binding, the adamantane tag initiates the recruitment of the cellular protein degradation machinery, leading to the targeted destruction of the HER3 protein via the proteasome.[2][3] This dual action of inhibition and degradation makes this compound a powerful tool for studying HER3 signaling and a potential therapeutic agent.
Caption: Signaling pathway of this compound leading to HER3 degradation and pathway inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. These values can serve as a starting point for designing dose-response experiments.
Table 1: In Vitro Binding and Proliferation Inhibition
| Parameter | Value | Cell Lines | Reference |
| IC50 (HER3 Binding) | 49 nM | Recombinant HER3 | [1] |
| EC50 (Anti-proliferation) | 0.8 - 1.4 µM | HER3-dependent cell lines | [2] |
| EC50 (Anti-proliferation) | ~7-fold more potent than non-covalent analog | PC9 GR4 | [4] |
Table 2: Experimentally Used Concentrations
| Concentration | Experiment | Cell Line | Duration | Effect | Reference |
| 0.5 - 2 µM | HER3 Degradation & Signaling Inhibition | PC9 GR4 | 12 hours | Partial HER3 degradation, inhibition of p-Akt and p-Erk | [3][4] |
| 1 µM | Disruption of Heterodimerization | PC9 GR4 | 6 hours | Decreased association of HER3 with HER2 and c-Met | [1][2] |
| 1 - 5 µM | HER3 Degradation | PC9 GR4 | 12 hours | Dose-dependent partial degradation of HER3 | [1][4] |
| 2 µM | HER3 Degradation & Signaling Inhibition | Ovcar8 | Not Specified | Reduced HER3, p-Akt, and p-Erk levels | [3] |
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell line and experimental endpoint, a dose-response study is recommended. The following protocols provide a general framework.
Protocol 1: Dose-Response Experiment for HER3 Degradation
This protocol outlines the steps to assess the effect of different concentrations of this compound on HER3 protein levels via Western blotting.
Materials:
-
HER3-dependent cancer cell line (e.g., PC9 GR4, HCC827 GR6, Ovcar8)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Analysis: Quantify the band intensities and normalize the HER3 signal to the loading control. Plot the normalized HER3 levels against the this compound concentration to determine the concentration that achieves the desired level of degradation.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
HER3-dependent cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or a fluorescent dye like CellTox™ Green)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM).
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the log of the this compound concentration. Calculate the EC50 value.
Decision-Making for Optimal Concentration Selection
The choice of the optimal concentration of this compound will depend on the specific research question. The following flowchart provides a guide for this decision-making process.
Caption: Flowchart for selecting the optimal this compound concentration.
Conclusion: Determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results. By following the protocols and guidelines outlined in this document, researchers can effectively characterize the activity of this compound in their experimental systems and advance the understanding of HER3 biology and its role in disease. It is recommended to start with the concentrations reported in the literature and then perform a dose-response analysis to identify the most appropriate concentration for the specific cell line and assay being used.
References
Techniques for Assessing TX2-121-1 Target Engagement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TX2-121-1 is a selective and irreversible degrader of the pseudokinase Human Epidermal Growth Factor Receptor 3 (Her3 or ErbB3).[1][2][3] As Her3 lacks significant kinase activity, it has been considered "undruggable" by traditional ATP-competitive inhibitors.[3] this compound circumvents this challenge through a novel mechanism of action. It forms a covalent bond with a unique cysteine residue (Cys721) in the ATP-binding site of Her3.[1][3] The molecule is a bi-functional compound, featuring a warhead that binds to Her3 and a hydrophobic adamantane moiety.[2][3] This adamantane group is believed to induce the misfolding of Her3, targeting it for proteasome-mediated degradation.
The degradation of Her3 by this compound disrupts its ability to form heterodimers with other receptor tyrosine kinases, such as Her2 and c-Met, thereby inhibiting downstream signaling pathways critical for cell proliferation and survival, including the PI3K/Akt and MAPK/Erk pathways.[2] This targeted degradation leads to anti-proliferative effects in Her3-dependent cancer cell lines.[2][3]
These application notes provide a detailed overview of the techniques and protocols to effectively assess the target engagement of this compound. The following sections will cover biochemical assays, cellular assays, and proteomic approaches to quantify the interaction of this compound with Her3 and its subsequent effects on cellular signaling and function.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Her3 binding) | 49.2 nM | FRET-based protein binding assay | |
| EC50 (Anti-proliferative effect) | 0.8 - 1.4 µM | Her3-dependent cell lines (e.g., PC9 GR4, HCC827 GR6, Ovcar8) |
Table 2: Concentration-dependent effects of this compound in cellular assays
| Assay | Concentration | Incubation Time | Observed Effect | Cell Line | Reference |
| Her3 Degradation | 0.5 - 5 µM | 12 hours | Partial to significant degradation of Her3 protein | PC9 GR4 | [2][3] |
| Inhibition of Downstream Signaling (p-Akt, p-Erk) | 0.5 - 2 µM | 12 hours | Inhibition of neuregulin-stimulated phosphorylation of Akt and Erk | PC9 GR4 | [3] |
| Disruption of Her3 Heterodimerization | 1 µM | 6 hours | Decreased co-precipitation of Her2 and c-Met with Her3 | PC9 GR4 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Her3 signaling pathway and the mechanism by which this compound induces its degradation.
Caption: Her3 signaling pathway and this compound mechanism of action.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the target engagement of this compound.
Biochemical Assay: TR-FRET-Based Her3 Binding Assay
This assay measures the direct binding of this compound to the Her3 protein and is used to determine the IC50 value.
Caption: Workflow for TR-FRET based Her3 binding assay.
Materials:
-
Recombinant Her3 protein
-
TR-FRET donor (e.g., Europium-labeled anti-tag antibody)
-
Fluorescent tracer (an ATP-competitive ligand conjugated to a fluorescent acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates (low-volume, white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare a working solution of Her3 protein and TR-FRET donor in assay buffer.
-
Prepare a working solution of the fluorescent tracer in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the Her3 protein/donor mixture to each well.
-
Add 5 µL of the fluorescent tracer to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blotting for Her3 Degradation and Downstream Signaling
This protocol is used to visualize and quantify the degradation of Her3 and the inhibition of downstream signaling molecules p-Akt and p-Erk.
Caption: Workflow for Western Blotting analysis.
Materials:
-
Her3-dependent cancer cell lines (e.g., PC9 GR4, HCC827 GR6, Ovcar8)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Her3, anti-phospho-Akt (Ser473), anti-phospho-Erk1/2 (Thr202/Tyr204), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
For signaling experiments, serum-starve cells for 4-6 hours before treatment, and then stimulate with a ligand like neuregulin-1 (NRG1) for 10-15 minutes before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Cellular Assay: Co-Immunoprecipitation for Her3 Heterodimerization
This protocol is used to determine if this compound disrupts the interaction between Her3 and its binding partners, Her2 and c-Met.
Materials:
-
Her3-dependent cancer cell lines
-
Cell culture reagents
-
This compound
-
Co-IP lysis buffer (a milder lysis buffer than RIPA, e.g., Triton X-100 based buffer)
-
Anti-Her3 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for Western blotting: anti-Her2, anti-c-Met, anti-Her3
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 6 hours.
-
Lyse the cells using a non-denaturing co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-Her3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Her2, c-Met, and Her3.
-
Cellular Assay: Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effect of this compound on Her3-dependent cancer cells and is used to determine the EC50 value.
Materials:
-
Her3-dependent and -independent cancer cell lines
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-treated control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Proteomics: Kinase Selectivity Profiling (e.g., KiNativ®)
This method provides an unbiased assessment of the selectivity of this compound across the kinome in a cellular context.
Caption: Workflow for KiNativ® kinase selectivity profiling.
General Principle:
The KiNativ® platform utilizes an ATP/ADP-directed covalent probe to profile kinase activity and inhibitor binding directly in cell or tissue lysates.
Procedure Outline:
-
Cell Treatment: Treat the cells of interest with this compound at a desired concentration (e.g., 1 µM) for a specified time.
-
Lysis and Probe Labeling: Lyse the cells and treat the proteome with a biotinylated acyl-phosphate probe that covalently modifies the active site lysine of ATP-binding proteins, including kinases.
-
Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin affinity chromatography, followed by on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of probe-labeled peptides from the this compound-treated and vehicle-treated samples. A decrease in the signal for a particular kinase in the treated sample indicates target engagement by this compound.
By following these detailed protocols, researchers can effectively assess the target engagement of this compound, elucidate its mechanism of action, and characterize its cellular effects, thereby facilitating its further development as a potential therapeutic agent.
References
Application Notes and Protocols: TX2-121-1 in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted cancer therapies is a significant clinical challenge. A key mechanism of resistance involves the activation of alternative signaling pathways, frequently implicating the receptor tyrosine kinase HER3 (ErbB3). Although HER3 possesses minimal intrinsic kinase activity, it functions as a critical allosteric activator for its binding partners, including HER2 and c-Met, thereby driving downstream pro-survival signals through pathways like PI3K/Akt and MAPK/ERK.[1][2][3] The upregulation of HER3 signaling has been identified as a mechanism of resistance to EGFR and HER2 inhibitors in various cancers.[3][4]
TX2-121-1 is a novel, first-in-class small molecule designed to overcome HER3-mediated drug resistance. It is a bi-functional compound that selectively targets HER3 for degradation.[1][5] One part of the molecule covalently binds to a unique cysteine residue (Cys721) in the ATP-binding site of HER3, while a tethered hydrophobic adamantane moiety directs the entire receptor-ligand complex for proteasomal degradation.[1][6][7] This dual mechanism not only inhibits HER3-dependent signaling but also removes the receptor from the cell surface, preventing its interaction with other kinases and effectively shutting down this resistance pathway.[1][6] These application notes provide an overview of this compound's mechanism and detailed protocols for its use in drug-resistant cancer models.
Mechanism of Action
This compound operates through a unique "hydrophobic tagging" mechanism. The molecule was developed from TX1-85-1, a selective irreversible HER3 ligand.[1][5] The addition of the adamantane group to create this compound was crucial for inducing HER3 degradation.[1][6] This process is dependent on the cellular protein quality control machinery, including Hsp70, Hsp90, and the proteasome.[6] By inducing the degradation of HER3, this compound disrupts the formation of oncogenic HER2/HER3 and c-Met/HER3 heterodimers, leading to the inhibition of downstream signaling cascades.[1][6][7]
References
- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for HER3 modulators? [synapse.patsnap.com]
- 3. HER3: Unmasking a twist in the tale of a previously unsuccessful therapeutic pursuit targeting a key cancer survival pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ErbB3 antibody, MM-121, is active in cancers with ligand dependent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating c-Met-HER3 Crosstalk with TX2-121-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinases (RTKs) are critical mediators of cellular signaling, and their dysregulation is a common driver of cancer. The crosstalk between different RTKs can lead to tumor progression and resistance to targeted therapies. One such significant interaction occurs between c-Met (mesenchymal-epithelial transition factor) and HER3 (human epidermal growth factor receptor 3). Although HER3 has impaired kinase activity, it functions as a crucial allosteric activator for other kinases, including c-Met. The c-Met/HER3 heterodimerization leads to the activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, promoting tumor growth and survival.[1][2][3][4]
TX2-121-1 is a potent and selective small molecule that covalently targets a unique cysteine residue (Cys721) in the ATP-binding site of HER3.[5][6] This binding leads to the degradation of the HER3 protein and disrupts its ability to form heterodimers with other RTKs, including c-Met and HER2.[5][6][7] By promoting the degradation of HER3, this compound effectively inhibits downstream signaling and suppresses the proliferation of HER3-dependent cancer cells.[5][8] These characteristics make this compound a valuable tool for investigating the intricacies of c-Met-HER3 crosstalk and for exploring potential therapeutic strategies to overcome drug resistance.
This document provides detailed application notes and protocols for utilizing this compound to study c-Met-HER3 signaling dynamics in cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on HER3 and downstream signaling pathways.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| HER3 Binding Affinity (IC50) | 49 nM | - | [8] |
| HER3 Degradation | 1-5 µM (12h) | PC9 GR4 | [8][9] |
| Inhibition of p-Akt | 0.5-2 µM (12h) | PC9 GR4 | [5][6] |
| Inhibition of p-Erk | 0.5-2 µM (12h) | PC9 GR4 | [5][6] |
| Disruption of c-Met-HER3 Interaction | 1 µM (6h) | PC9 GR4 | [8][9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the c-Met-HER3 signaling pathway, the mechanism of action of this compound, and the general experimental workflows described in this document.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line with known c-Met and HER3 expression (e.g., MET-amplified gastric or lung cancer cell lines).[1]
-
Complete growth medium (specific to the cell line).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Cell culture plates/flasks.
Procedure:
-
Culture cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) before proceeding to downstream assays.
Co-Immunoprecipitation (Co-IP) to Assess c-Met-HER3 Interaction
This protocol details the steps to determine the effect of this compound on the interaction between c-Met and HER3.
Materials:
-
Treated and untreated cell lysates.
-
Co-IP Lysis/Wash Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).
-
Primary antibodies: anti-c-Met and anti-HER3.
-
Protein A/G magnetic beads or agarose beads.
-
SDS-PAGE sample buffer.
Procedure:
-
After treatment with this compound for the desired time (e.g., 6 hours), wash the cells with ice-cold PBS and lyse them in Co-IP lysis buffer.[7]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with the primary antibody (e.g., anti-HER3) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP wash buffer.
-
Elute the immunoprecipitated proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western Blotting using an anti-c-Met antibody to detect the co-immunoprecipitated c-Met.
Western Blotting for Analysis of Protein Expression and Phosphorylation
This protocol is for assessing the levels of total and phosphorylated c-Met, HER3, and downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-Met, anti-Met, anti-p-HER3, anti-HER3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Prepare cell lysates from treated and untreated cells as described in the Co-IP protocol.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT/MTS)
This protocol is used to evaluate the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10]
-
Treat the cells with serial dilutions of this compound for 48-72 hours.[10]
-
For MTT assay:
-
For MTS assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound serves as a powerful chemical probe to dissect the functional consequences of c-Met-HER3 crosstalk in cancer cells. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the mechanism of action of this compound, its impact on c-Met-HER3 heterodimerization, and its effects on downstream signaling pathways and cell viability. These studies will contribute to a better understanding of the role of c-Met-HER3 signaling in cancer and may inform the development of novel therapeutic strategies.
References
- 1. Met–HER3 crosstalk supports proliferation via MPZL3 in MET-amplified cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of Her3 in two signaling transduction patterns: Her2/Her3 and MET/Her3 in proliferation of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression-mediated activation of MET in the Golgi promotes HER3/ERBB3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent HER3 degradation with TX2-121-1
Welcome to the technical support center for TX2-121-1, a selective HER3 degrader. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bifunctional small molecule designed to induce the degradation of the HER3 (ErbB3) receptor.[1][2][3] It functions through a "hydrophobic tagging" mechanism. One part of the molecule, an electrophilic acrylamide, covalently binds to a unique cysteine residue (Cys721) in the ATP-binding site of HER3.[3] The other part is a bulky, hydrophobic adamantane moiety.[1][4] This hydrophobic tag is recognized by the cell's natural protein quality control machinery, leading to the recruitment of chaperones like HSP70 and HSP90 and subsequent degradation of the HER3 protein via the proteasome.[5] this compound not only leads to HER3 degradation but also disrupts its ability to form heterodimers with other receptor tyrosine kinases like HER2 and c-Met, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[4][5]
Q2: Is this compound a PROTAC?
A2: While both this compound and PROTACs (Proteolysis-Targeting Chimeras) induce protein degradation via the ubiquitin-proteasome system, their mechanisms differ. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to the target protein to induce its ubiquitination and subsequent degradation. In contrast, this compound utilizes a hydrophobic tagging approach that does not directly recruit an E3 ligase but rather flags the protein for degradation through cellular protein quality control pathways that recognize misfolded or aberrant proteins.
Q3: What is the "hook effect" and can it occur with this compound?
A3: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where at very high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve.[6][7][8] This occurs because the high concentration of the degrader leads to the formation of separate, non-productive binary complexes (Degrader-Target and Degrader-E3 Ligase) instead of the productive ternary complex (Target-Degrader-E3 Ligase).[6] While this compound is not a classical PROTAC, a similar phenomenon of reduced efficacy at supra-optimal concentrations could potentially occur due to saturation of cellular components involved in its degradation pathway. It is crucial to perform a thorough dose-response analysis to identify the optimal concentration range.
Troubleshooting Inconsistent HER3 Degradation
Problem: I am observing inconsistent or no degradation of HER3 after treating my cells with this compound.
Below are potential causes and troubleshooting steps to address this issue, presented in a question-and-answer format.
Q: Is my experimental setup optimized for this compound treatment?
A: Suboptimal experimental conditions are a common cause of inconsistent results. Please review the following parameters:
-
Concentration: Have you performed a dose-response experiment to determine the optimal concentration of this compound for your specific cell line? The effective concentration can vary between cell types.
-
Incubation Time: Are you using an appropriate incubation time? Degradation is a time-dependent process. A time-course experiment is recommended to determine the point of maximal degradation.
-
Cell Health and Confluency: Are your cells healthy and at an optimal confluency (typically 70-80%) at the time of treatment? Stressed or overly confluent cells may exhibit altered protein turnover rates.
Q: Could the "hook effect" be responsible for the lack of degradation?
A: Yes, using a concentration that is too high can lead to reduced degradation.
-
Troubleshooting Step: Perform a broad dose-response curve, for example from 1 nM to 100 µM, to identify the optimal concentration window for HER3 degradation and to determine if a "hook effect" is present.[6]
Q: Are there issues with my cell line?
A: Cell line-specific factors can influence the efficacy of this compound.
-
HER3 Expression Levels: Confirm that your cell line expresses sufficient levels of HER3 protein. You can verify this by Western blot.
-
Cellular Machinery: The degradation induced by this compound relies on the cellular proteasome and chaperone machinery. Ensure your cells have a functional ubiquitin-proteasome system.
Q: How can I confirm that the proteasome is involved in the degradation I'm observing?
A: To confirm that the degradation is proteasome-dependent, you can use a proteasome inhibitor.
-
Experimental Control: Pre-treat your cells with a proteasome inhibitor, such as MG132, for 1-2 hours before adding this compound. If this compound-induced degradation is proteasome-dependent, you should observe a "rescue" or block of HER3 degradation in the presence of the proteasome inhibitor.[3][5]
Q: Could there be a problem with my Western blot analysis?
A: Technical issues with your Western blot can lead to misinterpretation of the results.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for HER3.[9]
-
Loading Controls: Always include a loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading between lanes.[10]
-
Positive and Negative Controls: Include a positive control cell line known to express HER3 and a negative control cell line with low or no HER3 expression.[9][11]
-
Protein Degradation During Lysis: Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation during sample preparation.[11]
Data Presentation
Table 1: Reported Experimental Conditions for this compound
| Parameter | Condition | Cell Line | Notes | Reference |
| Concentration for Degradation | 1 - 5 µM | PC9 GR4 | Induced partial degradation of HER3. | [1] |
| Incubation Time for Degradation | 12 hours | PC9 GR4 | Timepoint for observing HER3 degradation. | [1][4] |
| Concentration for Signaling Inhibition | 0.5 and 2 µM | PC9 GR4 | Attenuated phosphorylation of Erk and Akt. | [4] |
| IC50 for Binding | 49 nM | N/A | In vitro binding affinity to HER3. | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blotting for HER3 Degradation
This protocol outlines the steps to quantify HER3 protein levels following treatment with this compound.
1. Cell Lysis a. After treatment with this compound, wash cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape adherent cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Sample Preparation a. Mix 20-30 µg of protein with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer a. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against HER3 (diluted according to the manufacturer's recommendation) overnight at 4°C. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
Co-Immunoprecipitation (Co-IP) for HER3-HER2 Dimerization
This protocol can be used to assess the effect of this compound on the interaction between HER3 and HER2.
1. Cell Lysis a. Treat cells with this compound as required. b. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant.
2. Immunoprecipitation a. Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an antibody against HER3 or HER2 overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes. d. Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
3. Elution and Western Blot Analysis a. Elute the immunoprecipitated proteins by resuspending the beads in 1x Laemmli sample buffer and boiling for 5-10 minutes. b. Analyze the eluted samples by Western blotting, probing for HER2 (if you immunoprecipitated with anti-HER3) or HER3 (if you immunoprecipitated with anti-HER2) to detect the co-immunoprecipitated protein.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[12][13][14][15][16]
1. Cell Seeding a. Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. b. Allow cells to adhere overnight.
2. Compound Treatment a. Treat cells with a range of concentrations of this compound. Include a vehicle-only control. b. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation a. Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[12] b. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
4. Solubilization of Formazan a. Carefully remove the media. b. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13] c. Mix gently on an orbital shaker to ensure complete dissolution.
5. Absorbance Measurement a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER3/ErbB3 (D22C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of the HER3 degrader TX2-121-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HER3 degrader, TX2-121-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: The selectivity of this compound has been investigated primarily through KiNativ™ profiling, a chemical proteomics approach to assess kinase inhibitor interactions in a cellular context.[1][2] The selectivity profile of this compound is reported to be very similar to its precursor, TX1-85-1.[1] While demonstrating potent and selective binding to its intended target, HER3 (90.3% at 2 µM), off-target labeling has been observed for a few other kinases.[1][2]
The identified off-target kinases include:
It is important to note that while this compound demonstrates binding to these kinases, it does not directly inhibit the enzymatic activity of EGFR or HER2 at concentrations below 10 μM, as determined by Z′-LYTE™ enzymatic assays.[1] This suggests that the anti-proliferative effects of this compound are primarily driven by its on-target activity against HER3, especially in HER3-dependent cancer cell lines where lower EC50 values are observed.[1]
Q2: How does this compound induce the degradation of HER3?
A2: this compound is a bifunctional molecule that induces HER3 degradation through a mechanism involving its adamantane moiety.[1][3] The molecule first covalently binds to Cys721 in the ATP-binding pocket of HER3 via its electrophilic acrylamide "warhead".[1] The attached adamantane group, a bulky hydrophobic tag, is then recognized by the cell's protein quality control machinery, leading to the ubiquitination and subsequent degradation of the HER3 protein by the proteasome.[1][3] Both the covalent binding and the adamantane tag are essential for this degradation-inducing activity.[1]
Q3: Does this compound affect HER3 heterodimerization?
A3: Yes, this compound has been shown to interfere with the heterodimerization of HER3 with its key signaling partners, HER2 and c-Met.[1][3] Treatment of cells with this compound leads to a decrease in the amount of HER2 and c-Met that co-immunoprecipitates with HER3.[1][3] This disruption of heterodimerization is a crucial aspect of its mechanism of action, as it blocks downstream signaling pathways even beyond what would be expected from the partial degradation of HER3 alone.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| High cell viability in a HER3-dependent cell line after this compound treatment. | 1. Suboptimal concentration of this compound. The reported EC50 for HER3-dependent cell lines is in the range of 0.8–1.4 μM.[1] 2. Cell line is not truly HER3-dependent. HER3 dependence can vary between cell lines. 3. Compound degradation. Improper storage or handling of this compound may lead to loss of activity. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Confirm HER3 expression and dependence in your cell line via Western blot or siRNA knockdown experiments. 3. Ensure proper storage of this compound (typically at -20°C or -80°C) and use fresh dilutions for each experiment. |
| Inconsistent or no HER3 degradation observed by Western blot. | 1. Insufficient treatment time or concentration. Degradation is time and concentration-dependent.[2] 2. Issues with Western blot protocol. Inefficient protein extraction or antibody performance. 3. Proteasome inhibition. Other compounds in the media may be interfering with proteasomal degradation. | 1. Optimize treatment time and concentration. A common starting point is 0.5-2 μM for 12 hours.[1][2] 2. Ensure complete cell lysis and use a validated anti-HER3 antibody. Include a positive control (e.g., lysate from untreated cells) and a loading control (e.g., GAPDH, β-actin). 3. Ensure that the cell culture medium does not contain components that might inhibit the proteasome. |
| Unexpected changes in the phosphorylation of off-target kinases (e.g., EGFR, Src). | 1. Off-target effects of this compound. Although direct enzymatic inhibition is low, binding to off-target kinases may modulate their activity in certain cellular contexts.[1] 2. Feedback loops or pathway crosstalk. Inhibition of the HER3 pathway can lead to compensatory activation of other signaling pathways. | 1. Interpret results with caution. Consider using more specific inhibitors for the off-target kinases to delineate the effects. 2. Profile the phosphorylation status of key signaling nodes in related pathways (e.g., PI3K/Akt, MAPK) to understand the broader signaling consequences of HER3 degradation. |
Data Presentation
Summary of this compound In Vitro Activity
| Parameter | Value | Assay | Reference |
| HER3 Binding Affinity (IC50) | 49.2 nM | Protein-based binding assay | [1] |
| HER3-dependent Cell Line Potency (EC50) | 0.8 - 1.4 µM | Cell proliferation assay | [1] |
| EGFR/HER2 Enzymatic Inhibition | No significant inhibition below 10 µM | Z′-LYTE™ enzymatic assay | [1] |
Qualitative Summary of Off-Target Kinase Profiling (KiNativ™)
| Kinase | Observation | Reference |
| HER3 | 90.3% binding at 2 µM (On-Target) | [1][2] |
| HER2 | Off-target labeling observed | [1] |
| EGFR | Off-target labeling observed | [1] |
| Src | Off-target labeling observed | [1] |
| Yes | Off-target labeling observed | [1] |
| Lyn | Off-target labeling observed | [1] |
Note: The specific quantitative data from the KiNativ™ and Z′-LYTE™ off-target profiling (Supplementary Tables 1 and 2 from Xie et al., Nat. Chem. Biol. 2014) were not available in the public search results.
Experimental Protocols
HER3 Degradation and Signaling Pathway Analysis
Objective: To assess the effect of this compound on HER3 protein levels and downstream signaling.
Methodology:
-
Cell Culture and Treatment:
-
Plate HER3-dependent cells (e.g., PC9 GR4) and allow them to adhere overnight.
-
Serum-starve the cells for a defined period (e.g., 6-12 hours) to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5 µM and 2 µM) or vehicle control (e.g., DMSO) for 12 hours.[1][2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HER3, phospho-Akt, phospho-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
HER3 Heterodimerization Analysis
Objective: To determine the effect of this compound on the interaction between HER3 and its binding partners (HER2 and c-Met).
Methodology:
-
Cell Treatment and Lysis:
-
Treat HER3-dependent cells (e.g., PC9 GR4) with 1 µM this compound or vehicle control for 6 hours.[1]
-
Wash the cells to remove non-covalently bound compound.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-HER3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HER2 and c-Met to detect co-immunoprecipitated proteins.
-
The membrane can also be probed with an anti-HER3 antibody to confirm the successful immunoprecipitation of HER3.
-
Visualizations
Caption: Mechanism of action of this compound on the HER3 signaling pathway.
Caption: Experimental workflow for HER3 heterodimerization analysis.
References
managing solubility and stability of TX2-121-1 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the solubility and stability of TX2-121-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective degrader of the HER3 (ErbB3) receptor.[1] It is a bifunctional molecule that consists of a ligand that binds to HER3 and a hydrophobic adamantane moiety.[1][2] This adamantane tag is believed to induce the proteasome-mediated degradation of HER3.[3] By degrading HER3, this compound inhibits HER3-dependent signaling pathways and the proliferation of cancer cells that rely on this pathway.[1][4]
Q2: What is the reported potency of this compound?
This compound has a reported IC50 of 49 nM for HER3 in biochemical assays.[1] In cell-based assays, it has been shown to induce the death of HER3-dependent cell lines with an EC50 in the range of 0.8-1.4 µM.[4]
Q3: In what solvents is this compound soluble?
Based on supplier data, this compound is soluble in DMSO at a concentration of 10 mM.[4] Due to its hydrophobic adamantane group, it is expected to have low solubility in aqueous solutions.[5][6] Adamantane itself is soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[6] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium.
Q4: How should I store this compound solutions?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 2 years.[2] Once dissolved in DMSO, the stock solution can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into single-use vials.
Q5: Is this compound a covalent inhibitor? Is it stable in solution?
Yes, this compound is a covalent inhibitor that contains an acrylamide "warhead" which forms a covalent bond with a cysteine residue (Cys721) in the ATP-binding site of HER3.[7][8] The stability of the acrylamide group can be a concern. While generally stable, acrylamides can be susceptible to reaction with nucleophiles. To ensure the integrity of the compound, it is best to use freshly prepared dilutions from a frozen stock for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution when diluted in aqueous buffer or cell culture medium. | The aqueous solution is not a suitable solvent for the hydrophobic this compound. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in your assay, if tolerated by your experimental system (typically up to 0.5%).- Prepare intermediate dilutions in a co-solvent system (e.g., a mixture of ethanol and PBS) before the final dilution into the aqueous buffer.- Consider the use of solubilizing agents such as cyclodextrins, which can encapsulate the hydrophobic adamantane moiety and increase aqueous solubility.[9] |
| Inconsistent or no activity observed in cell-based assays. | 1. Poor Solubility/Precipitation: The compound may have precipitated out of the cell culture medium, reducing the effective concentration.2. Compound Degradation: The acrylamide warhead may have reacted with components in the medium or degraded over time.3. Incorrect Concentration: The actual concentration of the active compound may be lower than expected. | 1. Visually inspect the wells of your culture plate for any signs of precipitation after adding the compound. If precipitation is observed, refer to the solubility troubleshooting tips above.2. Always use freshly prepared dilutions of this compound for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.3. Confirm the concentration of your stock solution, if possible. Ensure accurate pipetting when making dilutions. |
| High background signal or off-target effects. | The concentration of this compound used may be too high, leading to non-specific interactions. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.- Use the lowest effective concentration to minimize the risk of off-target effects. |
Quantitative Data Summary
Solubility and Storage of this compound
| Parameter | Value/Condition | Source |
| Solubility in DMSO | 10 mM | [4] |
| Storage (Solid Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 6 months at -80°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 716.93 g/mol .[2]
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Determination of this compound Solubility in Various Solvents
Objective: To determine the approximate solubility of this compound in different solvents.
Materials:
-
This compound powder
-
A panel of solvents (e.g., ethanol, methanol, PBS, cell culture medium)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a small, known amount of this compound powder to a series of vials.
-
To each vial, add an increasing volume of the test solvent in a stepwise manner.
-
After each addition of solvent, vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound dissolves completely, add a small amount of additional this compound to determine if saturation has been reached.
-
If undissolved particles remain, centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV, if a standard curve is available).
-
The highest concentration at which the compound remains in solution is the approximate solubility in that solvent.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound |CAS:1603845-42-6 Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Kinase Inhibition by TX2-121-1
Welcome to the technical support center for TX2-121-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the known off-target effects of this compound, a selective HER3 degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective degrader of the HER3 (ErbB3) receptor.[1] It functions by covalently binding to a unique cysteine residue (Cys721) within the pseudokinase domain of HER3.[2][3] This covalent modification, coupled with a hydrophobic adamantane moiety, leads to the proteasomal degradation of HER3 and disrupts its ability to form heterodimers with other receptor tyrosine kinases like HER2 and c-Met.[1][2][4]
Q2: What are the known off-target kinases of this compound?
A2: Kinome profiling has revealed that this compound shares a similar off-target profile with its precursor, TX1-85-1. The primary off-target kinases include other members of the ErbB family, namely HER2 and EGFR, as well as several Src family kinases such as Src, Yes, and Lyn.[4][5]
Q3: How can I be sure that the observed phenotype in my experiment is due to HER3 degradation and not off-target inhibition?
A3: This is a critical question in ensuring the validity of your results. A multi-pronged approach involving specific control experiments is recommended. Please refer to the Troubleshooting Guide below for detailed protocols on using negative controls, performing washout experiments, and conducting rescue experiments with a Cys721Ser HER3 mutant.
Troubleshooting Guide
This guide provides structured approaches to common challenges encountered when working with this compound, with a focus on distinguishing on-target HER3 degradation from potential off-target effects.
Issue 1: Ambiguous Phenotype - On-Target vs. Off-Target Effects
How to confirm that the observed cellular phenotype is a direct result of HER3 degradation.
Solution: Employ a combination of negative controls and rescue experiments.
-
Use of Control Compounds:
-
TX1-85-1: This compound contains the same covalent warhead as this compound but lacks the adamantane moiety responsible for inducing degradation.[3] It will covalently bind to HER3 but will not efficiently induce its degradation. If the phenotype is primarily due to HER3 degradation, it should be significantly less pronounced with TX1-85-1 treatment.
-
TX2-135-2: This is a non-covalent analog of this compound where the reactive acrylamide group is replaced with a non-reactive propyl amide.[4][5] This compound will not covalently bind to HER3. If the observed phenotype is dependent on the covalent modification and subsequent degradation of HER3, this compound should not elicit the same effect.
-
-
HER3 Cys721Ser Mutant Rescue Experiment:
-
Rationale: The Cys721 residue is essential for the covalent binding of this compound to HER3. Mutating this cysteine to a serine (C721S) will prevent the covalent modification and subsequent degradation of HER3 by this compound. If the observed phenotype is on-target, its effect should be reversed or significantly attenuated in cells expressing the HER3 C721S mutant compared to cells with wild-type HER3.
-
Workflow:
-
Generate the HER3 C721S Mutant: Use site-directed mutagenesis to introduce the Cys-to-Ser mutation in a HER3 expression vector.
-
Stable Cell Line Generation: Create a stable cell line expressing the HER3 C721S mutant in your cell line of interest using a lentiviral transduction system.
-
Comparative Analysis: Treat both the wild-type HER3 and HER3 C721S expressing cells with this compound and assess your phenotype of interest.
-
-
Issue 2: Potential for Reversible Off-Target Inhibition
How to differentiate between the irreversible on-target effect and any potential reversible off-target inhibition.
Solution: Perform a washout experiment.
-
Rationale: Due to its covalent binding mechanism, the inhibitory effect of this compound on HER3 is prolonged. In contrast, any off-target inhibition of kinases like EGFR or Src is likely to be reversible and will diminish after the compound is removed from the culture medium.
-
Protocol:
-
Treat cells with this compound for a specified period (e.g., 4-6 hours) to allow for covalent modification of HER3.
-
Wash the cells extensively with fresh, compound-free medium to remove any unbound inhibitor.
-
Continue to culture the cells in the compound-free medium.
-
Assess the phenotype of interest at various time points post-washout. A sustained phenotype is indicative of an on-target covalent mechanism.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and its precursor against the on-target HER3 and key off-target kinases. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target inhibition.
| Compound | Target | IC50 (nM) | Notes |
| This compound | HER3 | 49.2 [2][5] | Primary on-target activity. |
| This compound | HER2 | >10,000 | Does not directly inhibit enzymatic activity at concentrations below 10 µM.[4][5] |
| This compound | EGFR | >10,000 | Does not directly inhibit enzymatic activity at concentrations below 10 µM.[4][5] |
| TX1-85-1 | HER3 | 23[5] | Precursor to this compound, lacks the adamantane moiety for degradation. |
Experimental Protocols
Protocol 1: HER3 Cys721Ser Mutant Stable Cell Line Generation
Objective: To create a cell line resistant to this compound's on-target effect for use in rescue experiments.
Part A: Site-Directed Mutagenesis
-
Template: Obtain a mammalian expression vector containing the full-length human HER3 cDNA.
-
Primer Design: Design primers incorporating the single-nucleotide change to convert the Cys721 codon (TGC or TGT) to a Ser codon (AGC or TCT).
-
PCR: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid with the mutagenic primers.
-
Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform competent E. coli with the mutated plasmid and select for colonies.
-
Verification: Isolate plasmid DNA from several colonies and confirm the C721S mutation by Sanger sequencing.
Part B: Lentiviral Production and Transduction
-
Lentiviral Packaging: Co-transfect HEK293T cells with the HER3 C721S expression vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Transduction:
-
Plate your target cells at an appropriate density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection: Replace the medium with fresh medium containing an appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Expansion: Expand the antibiotic-resistant cells to generate a stable HER3 C721S expressing cell line.
Protocol 2: Kinase Selectivity Profiling (Adapted from KiNativ™ Workflow)
Objective: To determine the off-target kinase binding profile of this compound in a cellular context.
-
Cell Lysate Preparation:
-
Culture cells of interest and harvest by scraping.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Inhibitor Treatment:
-
Incubate the cell lysate with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Probe Labeling:
-
Add a biotinylated ATP/ADP acyl phosphate probe (e.g., desthiobiotin-ATP) to the lysate and incubate to allow for covalent labeling of the active sites of kinases that are not blocked by this compound.
-
-
Proteomic Sample Preparation:
-
Reduce, alkylate, and digest the proteins in the lysate with trypsin.
-
-
Affinity Enrichment:
-
Use streptavidin-coated beads to enrich for the biotinylated peptides (i.e., peptides from the active sites of kinases that were not inhibited by this compound).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
-
Data Analysis:
-
Compare the abundance of kinase-derived peptides between the this compound treated and vehicle control samples to determine the percentage of inhibition for each identified kinase.
-
Visualizations
References
Technical Support Center: Enhancing TX2-121-1 Efficacy with Hsp70/Hsp90 Inhibitors
Welcome to the technical support center for researchers utilizing TX2-121-1 in combination with Hsp70/Hsp90 inhibitors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do Hsp70/Hsp90 inhibitors enhance its efficacy?
A1: this compound is a selective and potent degrader of the pseudokinase Her3 (ErbB3).[1] It contains a hydrophobic adamantane moiety that, after covalently binding to Cys721 of Her3, directs the receptor for proteasomal degradation.[2][3] This degradation is facilitated by the cellular chaperone machinery, including Heat shock protein 70 (Hsp70) and Heat shock protein 90 (Hsp90).[2][4] Hsp70/Hsp90 inhibitors, such as 116-9e and 17-AAG respectively, can potentiate the activity of this compound by further promoting the degradation of Her3.[1][2] This enhanced degradation leads to a more profound inhibition of Her3-dependent downstream signaling pathways, such as the PI3K/Akt pathway, ultimately suppressing cancer cell proliferation.[5][6]
Q2: What are the recommended starting concentrations for this compound and Hsp70/Hsp90 inhibitors in combination studies?
A2: Based on published data, a good starting point for in vitro cell-based assays is 0.5 µM for this compound in combination with 1.0 µM of the Hsp70 inhibitor 116-9e or 0.1 µM of the Hsp90 inhibitor 17-AAG.[1][2][4] However, optimal concentrations can be cell-line dependent and should be determined empirically through dose-response experiments.
Q3: How can I confirm that the combination treatment is effectively degrading Her3?
A3: The most common method to assess Her3 protein levels is through Western blotting. A detailed protocol is provided in the "Experimental Protocols" section. You should observe a significant decrease in the Her3 protein band in cells treated with the combination of this compound and an Hsp70/Hsp90 inhibitor compared to vehicle control or single-agent treatments.
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
A4: High variability in cell viability assays can stem from several factors, including inconsistent cell seeding density, variations in drug concentration due to pipetting errors, or the "edge effect" in multi-well plates. Ensure a single-cell suspension for even plating and use calibrated pipettes. To mitigate the edge effect, consider not using the outer wells of the plate for experimental samples or filling them with media to maintain humidity.
Q5: My Western blot for Her3 shows weak or no signal, even in the control group. What should I do?
A5: A weak or absent Her3 signal in your control group could be due to low protein concentration in your lysate, insufficient primary antibody concentration, or suboptimal transfer conditions. Ensure you are loading an adequate amount of protein (20-40 µg is a common range). You can try increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C). Also, confirm successful protein transfer from the gel to the membrane using a Ponceau S stain.
Troubleshooting Guides
Her3 Degradation and Signaling Analysis
Issue 1: Inconsistent or minimal Her3 degradation observed with combination treatment.
-
Possible Cause 1: Suboptimal drug concentrations.
-
Solution: Perform a dose-response matrix experiment, testing various concentrations of this compound in combination with a range of Hsp70/Hsp90 inhibitor concentrations to identify the optimal synergistic concentrations for your specific cell line.
-
-
Possible Cause 2: Incorrect timing of treatment.
-
Solution: Conduct a time-course experiment. Her3 degradation can be observed as early as 6 hours, with more significant degradation often seen at 12 to 24 hours post-treatment.[7]
-
-
Possible Cause 3: Issues with Western blot protocol.
-
Solution: Refer to the detailed Western Blot protocol below and the Western Blot troubleshooting guide for potential technical issues with sample preparation, gel electrophoresis, transfer, or antibody incubation.
-
Issue 2: Difficulty in detecting downstream signaling changes (e.g., p-Akt, p-ERK).
-
Possible Cause 1: Transient phosphorylation.
-
Solution: Phosphorylation events can be rapid and transient. For ligand-stimulated experiments (e.g., with Neuregulin, NRG), perform a time-course of stimulation (e.g., 5, 15, 30 minutes) to capture the peak phosphorylation signal.
-
-
Possible Cause 2: Insufficient stimulation.
-
Solution: Ensure you are using an appropriate concentration of the stimulating ligand (e.g., 20 ng/mL NRG) to induce a robust phosphorylation signal in your control cells.[8]
-
-
Possible Cause 3: Phosphatase activity in lysates.
-
Solution: Always include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Co-Immunoprecipitation of Her2/Her3
Issue 3: High background or non-specific binding in Co-IP experiments.
-
Possible Cause 1: Inappropriate lysis buffer.
-
Solution: Use a non-denaturing lysis buffer that preserves protein-protein interactions. A common choice is a buffer containing 1% Triton X-100 or NP-40. Avoid strong detergents like SDS.
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Increase the number and duration of wash steps after antibody incubation. You can also try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffer to reduce non-specific binding.
-
-
Possible Cause 3: Antibody cross-reactivity.
-
Solution: Include an isotype control antibody in a parallel IP to ensure that the observed interaction is specific to your antibody of interest and not due to non-specific binding to the IgG.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound and Hsp90 Inhibitor 17-AAG
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC9 GR4 | This compound | 0.5 µM | Partial Her3 degradation | [1] |
| PC9 GR4 | 17-AAG | 0.1 µM | Minimal Her3 degradation | [1] |
| PC9 GR4 | This compound + 17-AAG | 0.5 µM + 0.1 µM | Enhanced Her3 degradation | [1] |
| BT474 | 17-AAG | 5-6 nM (IC50) | Inhibition of proliferation | [9] |
| LNCaP, LAPC-4, DU-145, PC-3 | 17-AAG | 25-45 nM (IC50) | G1 growth arrest | [9] |
Table 2: In Vitro Efficacy of this compound and Hsp70 Inhibitor 116-9e
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC9 GR4 | This compound | 0.5 µM | Partial Her3 degradation | [1] |
| PC9 GR4 | 116-9e | 1.0 µM | Minimal Her3 degradation | [1] |
| PC9 GR4 | This compound + 116-9e | 0.5 µM + 1.0 µM | Enhanced Her3 degradation | [1] |
Experimental Protocols
Protocol 1: Her3 Degradation Assay by Western Blot
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with this compound, Hsp70/Hsp90 inhibitor, the combination, or vehicle control (e.g., DMSO) for the desired time (e.g., 12 or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Her3 (and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a CCD imager or X-ray film.
-
Quantify band intensities using software like ImageJ. Normalize the Her3 band intensity to the corresponding loading control band intensity.
-
Protocol 2: Co-Immunoprecipitation of Her2 and Her3
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against the "bait" protein (e.g., Her2) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blot, probing for the "prey" protein (e.g., Her3) and the "bait" protein as a control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and Hsp70/Hsp90 inhibitors.
Caption: General experimental workflow for studying this compound efficacy.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. betalifesci.com [betalifesci.com]
- 3. How to Conduct WB Quantification Using ImageJ? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yorku.ca [yorku.ca]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating the Interplay of Proteasome Inhibitors and TX2-121-1 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of proteasome inhibitors on TX2-121-1 activity. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and potent degrader of the HER3 (ErbB3) receptor.[1] It is a bivalent molecule containing a ligand that covalently binds to Cys721 in the ATP-binding site of HER3 and a hydrophobic adamantane moiety.[2][3][4] This adamantane tag directs the HER3-TX2-121-1 complex to the proteasome for degradation.[2][5] Consequently, this compound inhibits HER3-dependent downstream signaling pathways, such as the PI3K/Akt and MAPK/Erk pathways, and suppresses the proliferation of HER3-dependent cancer cells.[1][2][6]
Q2: How do proteasome inhibitors affect the activity of this compound?
Proteasome inhibitors block the primary mechanism by which this compound exerts its effect on HER3 levels. By inhibiting the proteasome, these agents prevent the degradation of the HER3 receptor that has been targeted by this compound.[2][5] The proteasome inhibitor MG132 has been shown to protect HER3 from this compound-induced degradation, confirming the central role of the proteasome in the activity of this compound.[2][5]
Q3: If proteasome inhibitors block HER3 degradation, does this mean they antagonize the anti-cancer effects of this compound?
Based on the currently understood mechanism, yes. Since the therapeutic effect of this compound is largely attributed to the degradation of HER3, inhibiting this degradation would likely counteract its anti-proliferative and anti-signaling effects. However, it is important to note that this compound has also been shown to interfere with the heterodimerization of HER3 with HER2 and c-Met, which is another mechanism of inhibiting downstream signaling.[2][3][5] The impact of proteasome inhibitors on this aspect of this compound activity has not been fully elucidated.
Q4: In which cell lines has the effect of proteasome inhibitors on this compound activity been observed?
The protective effect of the proteasome inhibitor MG132 on this compound-induced HER3 degradation has been demonstrated in the PC9 GR4 human non-small cell lung cancer cell line.[2][5] The anti-proliferative effects of this compound have also been characterized in other HER3-dependent cell lines such as Ovcar8 (ovarian cancer) and HCC827 GR6 (non-small cell lung cancer).[2]
Q5: What are the expected downstream signaling consequences of treating cells with both this compound and a proteasome inhibitor?
Treatment of HER3-dependent cells with this compound alone leads to a reduction in the phosphorylation of downstream effectors such as Akt and Erk.[1][2][6] When a proteasome inhibitor is co-administered, it is expected that the degradation of HER3 will be blocked, leading to a rescue of p-Akt and p-Erk levels compared to treatment with this compound alone.
Troubleshooting Guides
Problem 1: No observable HER3 degradation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is not HER3-dependent. | Confirm HER3 expression levels in your cell line via Western blot or other methods. Use a known HER3-dependent positive control cell line (e.g., PC9 GR4, Ovcar8).[2] |
| Incorrect concentration of this compound. | Titrate this compound to determine the optimal concentration for HER3 degradation in your cell line. Effective concentrations have been reported in the range of 0.5 µM to 5 µM.[1][2][6] |
| Insufficient treatment duration. | Optimize the incubation time with this compound. Degradation has been observed after 12 hours of treatment.[2][6] |
| Issues with Western blot protocol. | Ensure proper antibody selection and dilution for HER3. Verify the integrity of your protein lysate and loading controls. |
Problem 2: Inconsistent or partial rescue of HER3 degradation with proteasome inhibitors.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of proteasome inhibitor. | Perform a dose-response experiment to determine the effective concentration of the proteasome inhibitor (e.g., MG132) in your cell line. A common starting point is 5-10 µM.[7] |
| Inadequate pre-incubation time. | Pre-incubate the cells with the proteasome inhibitor for a sufficient duration (e.g., 1-2 hours) before adding this compound to ensure adequate inhibition of the proteasome.[7] |
| Proteasome inhibitor instability. | Prepare fresh stock solutions of the proteasome inhibitor, as some can be unstable in solution.[8] |
| Alternative degradation pathways. | While the proteasome is the primary route, consider the possibility of other minor degradation pathways for HER3. |
Problem 3: Unexpected cell viability results in co-treatment experiments.
| Possible Cause | Troubleshooting Step |
| Toxicity of the proteasome inhibitor. | Determine the IC50 of the proteasome inhibitor alone in your cell line to ensure that the concentration used in the co-treatment is not overly toxic on its own. |
| Solvent effects. | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level. |
| Assay interference. | Confirm that neither this compound nor the proteasome inhibitor interferes with the cell viability assay chemistry (e.g., MTS, CellTiter-Glo). |
| Complex biological interactions. | Be aware that proteasome inhibitors can have pleiotropic effects on cellular signaling, which may lead to complex and sometimes unexpected outcomes in cell viability when combined with other drugs. |
Quantitative Data Summary
Table 1: Anti-proliferative Activity of this compound in HER3-Dependent and -Independent Cell Lines
| Cell Line | HER3 Dependence | EC50 of this compound (µM) |
| PC9 GR4 | Dependent | ~1.0 |
| HCC827 GR6 | Dependent | ~0.8 |
| Ovcar8 | Dependent | ~1.4 |
| Ovcar5 | Independent | >10 |
| A549 | Independent | >10 |
Data synthesized from published studies.[2]
Table 2: Effect of Various Inhibitors on HER3 Protein Levels in PC9 GR4 Cells Treated with this compound
| Treatment | Concentration | Effect on HER3 Degradation by this compound |
| This compound alone | 0.5 µM | Induces partial degradation |
| MG132 (Proteasome Inhibitor) | Not specified in detail, but used to demonstrate blockage | Protects HER3 from degradation |
| 17-AAG (Hsp90 Inhibitor) | 0.1 µM | Enhances HER3 degradation |
| 116-9e (Hsp70 Inhibitor) | 1.0 µM | Enhances HER3 degradation |
Data synthesized from published studies.[2][5]
Experimental Protocols
Protocol 1: Western Blot Analysis of HER3 Degradation
-
Cell Culture and Treatment:
-
Plate PC9 GR4 or Ovcar8 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For experiments involving proteasome inhibition, pre-treat the cells with MG132 (e.g., 10 µM) for 1-2 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.5 µM, 2 µM) for the specified duration (e.g., 12 hours). Include appropriate vehicle controls.
-
-
Protein Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HER3 (and p-Akt, p-Erk, total Akt, total Erk, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with serial dilutions of this compound, the proteasome inhibitor, or a combination of both. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Signaling pathway of this compound and the effect of proteasome inhibitors.
Caption: Workflow for co-treatment of this compound and proteasome inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Pharmacological targeting of the pseudokinase Her3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Cell Viability Assays with TX2-121-1
This technical support center is designed for researchers, scientists, and drug development professionals who are using TX2-121-1 and encountering unexpected results in their cell viability assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective covalent inhibitor of HER3 (ErbB3). It works through a dual mechanism:
-
Covalent Inhibition: It forms an irreversible covalent bond with a specific cysteine residue (Cys721) in the ATP-binding site of HER3.
-
HER3 Degradation: this compound contains a hydrophobic adamantane moiety that acts as a "hydrophobic tag." This tag is recognized by the cell's protein quality control machinery, leading to the ubiquitination and subsequent degradation of the HER3 protein by the proteasome.[1][2]
This dual action inhibits HER3-dependent downstream signaling pathways, such as the PI3K/Akt pathway, and suppresses the proliferation of HER3-dependent cancer cells.[3]
Q2: I'm observing a U-shaped or bell-shaped dose-response curve, where cell viability decreases at mid-range concentrations of this compound but appears to increase at higher concentrations. What could be the cause?
This is a common artifact observed with hydrophobic compounds in cell-based assays.[4] The most likely causes are:
-
Compound Precipitation: this compound has a hydrophobic adamantane group, which can lead to poor solubility in aqueous cell culture media at high concentrations.[4] These precipitates can scatter light or otherwise interfere with the optical readings of absorbance, fluorescence, or luminescence-based assays, leading to artificially inflated signals that are misinterpreted as increased cell viability.[4]
-
Direct Assay Interference: At high concentrations, the compound itself might directly react with the assay reagents. For example, it could chemically reduce a tetrazolium salt (like MTS or MTT) or inhibit the luciferase enzyme in ATP-based assays, leading to a false signal.[4]
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential reasons for this variability?
Inconsistency in IC50 values can arise from several factors:
-
Time-Dependent Inhibition: As a covalent inhibitor, the effects of this compound are time-dependent. The IC50 value will decrease with longer incubation times as more of the compound has time to covalently bind to HER3. It is crucial to maintain consistent incubation times across all experiments.
-
Cell Density: The number of cells seeded can significantly impact the apparent IC50. Higher cell densities may require higher concentrations of the compound to achieve the same level of inhibition.
-
Media Components: Components in the cell culture media, such as serum proteins, can bind to hydrophobic compounds like this compound, reducing its effective concentration. Variations in serum batches can contribute to variability.
-
Compound Stability and Storage: Ensure that your stock solutions of this compound are properly stored and that the compound has not degraded. Prepare fresh dilutions for each experiment.
Q4: I am seeing a discrepancy in cell viability results when using different assay methods (e.g., MTS vs. CellTiter-Glo). Why might this be happening?
Different viability assays measure different cellular parameters, which can lead to varied results, especially with a compound like this compound that has a complex mechanism of action.
-
Metabolic Assays (MTS, MTT, WST-1): These assays measure the metabolic activity of cells by assessing the function of mitochondrial dehydrogenases. A compound could potentially inhibit these enzymes directly, uncoupling metabolic activity from actual cell viability.
-
ATP-Based Assays (CellTiter-Glo): These assays measure intracellular ATP levels, which is a good indicator of metabolically active cells. This is often considered a more sensitive and reliable measure of viability.
-
Apoptosis Assays (Caspase-Glo): These assays measure the activity of caspases, which are key mediators of apoptosis. Since this compound is expected to induce apoptosis in HER3-dependent cells, this assay can provide mechanistic insight.
Discrepancies can arise if this compound affects metabolic pathways differently than it affects ATP production or apoptosis induction. It is always recommended to use orthogonal assays (assays that measure different aspects of cell health) to confirm your findings.
Troubleshooting Guides
Issue 1: Unexpected U-Shaped Dose-Response Curve
If you observe an apparent increase in cell viability at high concentrations of this compound, follow these steps to troubleshoot:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope before adding the viability reagent. Look for any signs of compound precipitation, which may appear as small crystals or an amorphous film.
-
Solubility Test: Prepare the highest concentration of this compound in your cell culture medium in a cell-free plate. Incubate for the same duration as your experiment and visually inspect for precipitation. You can also measure the absorbance or luminescence of these wells to see if the compound itself is interfering with the assay readout.
-
Modify Compound Dilution: To avoid "solvent shock" that can cause precipitation, perform a serial dilution of your DMSO stock in pre-warmed media. Add the media to the DMSO stock dropwise while vortexing to ensure proper mixing.
-
Use an Orthogonal Assay: Switch to a different type of viability assay. For example, if you are seeing this effect with an MTS assay, try an ATP-based assay like CellTiter-Glo, which is less prone to interference from colored or precipitating compounds.
-
Wash Step (for Adherent Cells): For adherent cells, you can try a modified protocol where the medium containing this compound is removed, and the cells are washed with PBS before adding the assay reagent.[5][6] This can help to remove any precipitated compound that could interfere with the assay.
Issue 2: High Variability in IC50 Values
To improve the consistency of your IC50 values for this compound:
-
Standardize Incubation Time: Due to the covalent and time-dependent nature of inhibition, it is critical to select a fixed incubation time and use it consistently for all experiments. A time-course experiment can help you determine the optimal incubation period.
-
Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number that gives a robust assay signal and is within the linear range of the assay. Use this cell density for all subsequent experiments.
-
Control for Serum Effects: If possible, use a single batch of serum for a set of experiments. Alternatively, consider reducing the serum concentration during the compound treatment period, but ensure this does not adversely affect the health of your cells.
-
Fresh Compound Dilutions: Always prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: Reported Anti-proliferative Activity of this compound in HER3-Dependent Cell Lines
| Cell Line | Assay Type | EC50 (µM) | Reference |
| PC9 GR4 | Not Specified | ~1.0 | [3] |
| HCC827 GR6 | Not Specified | ~0.8 | |
| Ovcar8 | Not Specified | ~1.4 |
Note: EC50 values can vary based on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and express the results as a percentage of the vehicle-treated control.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay Protocol, using an opaque-walled 96-well plate. Include a positive control for apoptosis if available.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence and express the results as fold-change relative to the vehicle-treated control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine and β-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
controlling for covalent modification in TX2-121-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TX2-121-1. The information is designed to help control for and understand the covalent modification of Her3 (ErbB3) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective covalent inhibitor of the pseudokinase Her3.[1][2] It functions through a dual mechanism:
-
Covalent Inhibition: It contains an acrylamide "warhead" that forms an irreversible covalent bond with the cysteine residue at position 721 (Cys721) in the ATP-binding site of Her3.[2][3][4][5]
-
Proteasomal Degradation: this compound is conjugated to a hydrophobic adamantane moiety. This tag mimics a misfolded protein, flagging the Her3-TX2-121-1 complex for degradation by the proteasome.[2][3][6]
This dual action leads to the inhibition of Her3-dependent signaling and the reduction of total Her3 protein levels.[1][2][4]
Q2: How can I be sure that the observed effects are due to the covalent modification of Her3 by this compound?
To confirm that the experimental results are a direct consequence of covalent binding to Her3, it is crucial to use appropriate negative controls in parallel with this compound. The two most important controls are:
-
TX2-135-2: A non-covalent analog of this compound. This compound has a similar structure but lacks the reactive acrylamide group, preventing it from forming a covalent bond with Her3.[2][4] Any effects observed with this compound but not with TX2-135-2 can be attributed to the covalent modification.
-
TX1-85-1: This compound contains the covalent warhead but lacks the adamantane tag.[2][4] Comparing the effects of this compound to TX1-85-1 allows you to distinguish the consequences of covalent inhibition alone from the combined effects of covalent inhibition and proteasomal degradation.
Q3: What is the expected outcome of a washout experiment when using this compound?
Due to its irreversible covalent binding, the inhibitory effects of this compound on Her3 signaling should persist even after the compound is removed from the cell culture medium. In contrast, the effects of the non-covalent analog, TX2-135-2, should be reversible and diminish after washout. A successful washout experiment will show sustained inhibition of downstream signaling (e.g., p-Akt, p-Erk) in cells treated with this compound, while signaling will recover in cells treated with TX2-135-2.
Q4: I am not observing Her3 degradation after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of Her3 degradation:
-
Proteasome Inhibition: Ensure that you are not co-administering any proteasome inhibitors, as this will block the degradation of the Her3-TX2-121-1 complex.
-
Cell Line Specificity: The efficiency of proteasomal degradation can vary between cell lines. Confirm that your cell line has a functional ubiquitin-proteasome system.
-
Incorrect Concentration or Incubation Time: Titrate the concentration of this compound and optimize the incubation time. Degradation is a time- and concentration-dependent process.
-
Target Engagement: Confirm that this compound is engaging with Her3 in your cellular context. This can be assessed by mass spectrometry or by observing the inhibition of downstream signaling.
Troubleshooting Guides
Problem 1: Ambiguous Mass Spectrometry Results
Symptoms:
-
No detectable mass shift in Her3 peptides after this compound treatment.
-
Multiple unexpected mass additions are observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Covalent Binding | Increase the concentration of this compound or the incubation time. Ensure the protein is correctly folded and the Cys721 residue is accessible. |
| Suboptimal Sample Preparation | Optimize protein digestion to ensure complete cleavage and generation of the Cys721-containing peptide. Use appropriate desalting and cleanup steps to remove interfering substances. |
| Incorrect Mass Shift Calculation | The covalent modification by this compound involves the addition of the acrylamide warhead and the linker to the cysteine residue. Calculate the expected monoisotopic mass shift of the modifying portion of the molecule and search for it in your data. |
| Off-Target Modifications | At high concentrations, covalent inhibitors can react with other nucleophilic residues. Perform a dose-response experiment to find the optimal concentration that provides specific labeling of Her3. Use the non-covalent control (TX2-135-2) to identify non-specific interactions. |
Problem 2: Inconsistent Western Blot Results for Downstream Signaling
Symptoms:
-
High variability in p-Akt and p-Erk levels between replicates.
-
No significant difference in signaling between this compound and control treatments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Handling and Treatment | Ensure consistent cell seeding density, serum starvation conditions, and treatment times. Minimize variability in cell lysis and protein extraction procedures. |
| Antibody Performance | Validate the specificity of your primary antibodies for phosphorylated and total Akt and Erk. Use appropriate antibody dilutions and blocking buffers as recommended by the manufacturer. |
| Insufficient Stimulation | If studying ligand-dependent signaling, ensure that the concentration and incubation time of the stimulating ligand (e.g., Neuregulin-1 for Her3) are optimal for inducing a robust phosphorylation signal. |
| Timing of Analysis | The kinetics of signaling pathway activation and inhibition can be dynamic. Perform a time-course experiment to identify the optimal time point for observing the maximal inhibitory effect of this compound. |
Experimental Protocols
Mass Spectrometry to Confirm Covalent Modification
Objective: To verify the covalent binding of this compound to the Cys721 residue of Her3.
Methodology:
-
Protein Treatment: Incubate purified recombinant Her3 protein or cell lysates containing overexpressed Her3 with this compound (e.g., 1-10 µM) and the non-covalent control TX2-135-2 for a defined period (e.g., 1-4 hours) at 37°C.
-
Protein Digestion: Denature, reduce, and alkylate the protein sample. Digest the protein into peptides using a sequence-specific protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the Her3 protein sequence, including a variable modification on cysteine residues corresponding to the mass of the bound this compound warhead. The expected mass shift can be calculated from the chemical structure of the reactive portion of this compound.
Washout Experiment to Differentiate Covalent and Non-Covalent Inhibition
Objective: To demonstrate the irreversible nature of Her3 inhibition by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound, the non-covalent control TX2-135-2, or a vehicle control (DMSO) at an effective concentration for a specified duration (e.g., 4-6 hours).
-
Washout: Remove the treatment medium and wash the cells extensively with fresh, compound-free medium (e.g., 3-5 washes).
-
Recovery Period: Incubate the cells in fresh, compound-free medium for various time points (e.g., 0, 6, 12, 24 hours).
-
Signaling Analysis: At each time point, lyse the cells and analyze the phosphorylation status of downstream signaling proteins like Akt and Erk by Western blot.
Expected Results:
| Compound | Before Washout | After Washout (e.g., 24h) |
| This compound | Inhibition of p-Akt/p-Erk | Sustained inhibition of p-Akt/p-Erk |
| TX2-135-2 | Inhibition of p-Akt/p-Erk | Recovery of p-Akt/p-Erk to baseline levels |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for controlling covalent modification.
References
- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Optimizing Western Blot Conditions for Detecting HER3 Reduction
Welcome to the technical support center for optimizing Western blot conditions for the detection of HER3 reduction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the Western blot analysis of HER3 protein reduction.
Issue 1: Weak or No HER3 Signal
Question: I am not seeing a band for HER3 or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent HER3 signal can be frustrating. Here are several factors to consider and troubleshoot:
-
Low Protein Expression: The cell line or tissue model you are using may have low endogenous expression of HER3.[1] It is crucial to include a positive control, such as a cell lysate known to express HER3 (e.g., MCF7 cells), to validate your experimental setup.[1][2]
-
Insufficient Protein Loading: For whole-cell extracts, a minimum of 20-30 µg of total protein per lane is recommended.[1] If you are trying to detect the unmodified form of HER3 in tissue extracts, you may need to load up to 100 µg.[1]
-
Suboptimal Antibody Concentration: The concentration of your primary antibody is critical. If it's too low, the signal will be weak. Try optimizing the antibody concentration by performing a titration.[3][4][5] Start with the manufacturer's recommended dilution and test a range of concentrations around it.[4]
-
Inefficient Protein Transfer: Ensure that the transfer of proteins from the gel to the membrane is efficient. This is particularly important for large proteins like HER3 (approximately 185 kDa). Consider the following:
-
Inactive Antibody: Ensure your primary and secondary antibodies have been stored correctly and have not expired.[3] Avoid repeated freeze-thaw cycles.
Issue 2: High Background on the Western Blot
Question: My Western blot for HER3 shows high background, making it difficult to see my specific bands. How can I reduce the background?
Answer: High background can obscure your results. Here are some common causes and solutions:
-
Inadequate Blocking: Blocking is essential to prevent non-specific antibody binding.[9]
-
Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9][10]
-
Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat dry milk or BSA).[11]
-
Consider trying a different blocking buffer. For phosphorylated proteins, BSA is often preferred over milk, as milk contains phosphoproteins that can cause background.[10][11][12]
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background.[9][10][11] Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.[10]
-
Insufficient Washing: Washing steps are crucial for removing unbound antibodies.[9][13]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[3][10]
Issue 3: Non-Specific Bands are Present
Question: I am seeing multiple bands in addition to the expected HER3 band. What could be the reason, and how can I get rid of them?
Answer: The presence of non-specific bands can be due to several factors:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[11]
-
HER3 Glycosylation: HER3 is a glycoprotein, and different glycosylation patterns can sometimes result in the appearance of multiple bands or a smear.[15][16] Enzymatic deglycosylation of your sample before running the gel can help to confirm if this is the case.[16]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific binding.[11]
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of HER3?
A1: The expected molecular weight of HER3 is approximately 185 kDa. However, due to glycosylation, it can migrate at a higher apparent molecular weight.
Q2: Which cell lines are good positive controls for HER3 expression?
A2: MCF7 and MDA-MB-453 human breast cancer cell lines are commonly used as positive controls for HER3 expression.
Q3: What are the recommended lysis buffers for HER3 Western blotting?
A3: A common lysis buffer is RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[17] The exact composition can be optimized, but a typical formulation includes Tris-HCl, NaCl, NP-40, and EDTA.[17] It is critical to add fresh protease and phosphatase inhibitors just before use to prevent protein degradation and dephosphorylation.[12]
Q4: What are typical antibody dilutions for HER3 Western blotting?
A4: Antibody dilutions should always be optimized for your specific experimental conditions. However, here are some starting recommendations from various suppliers:
| Antibody Source | Recommended Dilution |
| Cell Signaling Technology (#12708) | 1:1000 |
| Novus Biologicals (NBP2-33289) | 0.04-0.4 µg/ml |
| R&D Systems (AF4518) | 0.1 µg/mL |
| Abcam (ab255607) | 1:1000 |
| Sigma-Aldrich (SAB4500792) | 1:500-1:1000 |
| R&D Systems (MAB3482) | 1 µg/mL |
Q5: What are the key steps in the HER3 signaling pathway that I should be aware of?
A5: HER3 is a member of the epidermal growth factor receptor (EGFR) family.[18] Although it has an impaired kinase domain, it functions by forming heterodimers with other receptor tyrosine kinases, most notably HER2.[19] Upon binding its ligand, neuregulin (NRG), HER3 heterodimerizes with HER2, leading to the transphosphorylation of HER3's C-terminal tail.[20] This creates docking sites for signaling proteins, primarily the p85 subunit of PI3K, which in turn activates the PI3K/AKT signaling pathway, promoting cell proliferation and survival.[19][21][22]
Experimental Protocols & Visualizations
Detailed Western Blot Protocol for HER3 Detection
This protocol provides a general framework. Optimization of specific steps may be required.
-
Cell Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing freshly added protease and phosphatase inhibitors.[17]
-
Scrape adherent cells and collect the lysate.[17] For suspension cells, pellet them before adding lysis buffer.[23]
-
Incubate on ice for 30 minutes.[23]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein extract.[17]
-
Protein Quantification:
-
Sample Preparation:
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel. The percentage of the gel will depend on the size of the protein of interest (for HER3, a lower percentage gel is suitable).[25]
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[6]
-
-
Washing:
-
Repeat the washing steps as described in step 8.[17]
-
-
Detection:
-
Analysis:
-
Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).[6]
-
Visualizations
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 5. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 6. cusabio.com [cusabio.com]
- 7. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. biossusa.com [biossusa.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. arp1.com [arp1.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Cellular glycosylation affects Herceptin binding and sensitivity of breast cancer cells to doxorubicin and growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
- 18. novusbio.com [novusbio.com]
- 19. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. HER3/ErbB3 (D22C5) XP® Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 25. azurebiosystems.com [azurebiosystems.com]
- 26. bio-rad.com [bio-rad.com]
Validation & Comparative
Comparative Guide to the On-Target Effects of TX2-121-1 on HER3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational HER3-targeting agent TX2-121-1 with other therapeutic alternatives. The content is structured to offer a clear overview of mechanisms of action, supported by available experimental data, to aid in the evaluation of these compounds for research and development purposes.
Introduction to HER3 Targeting
The human epidermal growth factor receptor 3 (HER3, or ErbB3) is a unique member of the EGFR family of receptor tyrosine kinases. Despite having an impaired kinase domain, HER3 is a critical signaling hub in various cancers.[1][2][3] It functions by forming heterodimers with other receptor tyrosine kinases, most notably HER2 and EGFR, leading to the potent activation of downstream pro-survival pathways such as the PI3K/Akt and MAPK/Erk signaling cascades.[1] Upregulation of HER3 signaling has been implicated in tumor progression and the development of resistance to various cancer therapies, making it a compelling target for drug development.[1][4] This guide focuses on this compound, a novel small molecule inhibitor of HER3, and compares its on-target effects with those of other HER3-targeted therapies in clinical development.
Overview of Compared HER3-Targeting Agents
This guide evaluates this compound against a panel of alternative HER3-targeting agents, each with a distinct mechanism of action.
| Therapeutic Agent | Modality | Mechanism of Action |
| This compound | Small Molecule | Covalent inhibitor that binds to Cys721 in the HER3 pseudokinase domain, induces HER3 degradation, and disrupts heterodimerization. |
| Patritumab Deruxtecan (HER3-DXd) | Antibody-Drug Conjugate | An anti-HER3 antibody linked to a topoisomerase I inhibitor payload, leading to targeted cell killing.[5][6][7] |
| Seribantumab (MM-121) | Monoclonal Antibody | A fully human monoclonal antibody that blocks the binding of the ligand neuregulin (NRG) to HER3.[8][9][10] |
| Zenocutuzumab (MCLA-128) | Bispecific Antibody | Targets both HER2 and HER3, employing a "Dock & Block" mechanism to prevent HER2-HER3 heterodimerization.[11][12][13] |
| GSK2849330 | Monoclonal Antibody | An anti-HER3 monoclonal antibody with enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[14][15][16] |
Quantitative Comparison of On-Target Effects
The following tables summarize the available quantitative data for this compound and clinical efficacy data for its comparators. Direct head-to-head preclinical comparisons in the same experimental models are not publicly available.
Table 1: Preclinical Potency of this compound
| Compound | Metric | Value | Cell Lines |
| This compound | IC50 | 49.2 nM | Not specified |
| This compound | EC50 | 0.8 - 1.4 µM | HER3-dependent cell lines (e.g., PC9 GR4, HCC827 GR6, Ovcar8)[17] |
Table 2: Clinical Efficacy of Alternative HER3-Targeted Therapies
| Therapeutic Agent | Indication | Key Efficacy Data |
| Patritumab Deruxtecan (HER3-DXd) | EGFR-mutated NSCLC | Objective Response Rate (ORR): 39%; Median Progression-Free Survival (PFS): 8.2 months.[5] |
| Seribantumab (MM-121) | Advanced Solid Tumors | Stable Disease: 24-39%; Improved PFS in heregulin-positive patients.[8][9] |
| Zenocutuzumab (MCLA-128) | NRG1 Fusion-Positive Cancers | ORR: 30% in NSCLC and pancreatic cancer.[11] |
| GSK2849330 | HER3-Expressing Solid Tumors | Limited single-agent activity; one confirmed partial response in a patient with a CD74-NRG1 fusion.[15][16] |
Mechanism of Action and Experimental Validation
This compound: Covalent Inhibition and HER3 Degradation
This compound is a first-in-class small molecule that irreversibly binds to a unique cysteine residue (Cys721) within the ATP-binding site of the HER3 pseudokinase domain.[18] A key innovation in its design is the inclusion of a hydrophobic adamantane moiety. This addition enhances its on-target effects by not only inhibiting HER3 signaling but also inducing its partial degradation via the proteasome.[18][19] This dual mechanism effectively disrupts the formation of oncogenic HER2-HER3 and c-Met-HER3 heterodimers.[19]
Caption: Mechanism of action of this compound.
Alternative HER3-Targeting Strategies
The primary alternatives to this compound are antibody-based therapies. These agents do not enter the cell to bind the pseudokinase domain but instead target the extracellular domain of HER3.
-
Patritumab Deruxtecan (HER3-DXd) is an antibody-drug conjugate (ADC). The anti-HER3 antibody component binds to HER3 on the tumor cell surface, leading to internalization of the ADC. Once inside the cell, the linker is cleaved, releasing a potent topoisomerase I inhibitor payload that induces DNA damage and cell death.[5][6]
-
Seribantumab (MM-121) is a monoclonal antibody that functions by blocking the binding of the HER3 ligand, neuregulin (NRG), to the HER3 receptor. This prevents the conformational changes required for HER3 to form active heterodimers with its signaling partners.[4]
-
Zenocutuzumab (MCLA-128) is a bispecific antibody that simultaneously binds to HER2 and HER3. This "Dock & Block" mechanism effectively prevents the formation of the HER2-HER3 heterodimer, a key driver of oncogenic signaling in cancers with NRG1 fusions.[11][12]
-
GSK2849330 is a monoclonal antibody designed to not only block HER3 signaling but also to elicit a more robust anti-tumor immune response through enhanced ADCC and CDC.[14][15][16]
Caption: Simplified HER3 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of HER3 inhibitors are provided below.
Western Blot for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the HER3 signaling cascade (e.g., HER3, Akt, Erk) following treatment with an inhibitor.
1. Cell Lysis:
-
Culture HER3-dependent cells (e.g., PC9 GR4) to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with the HER3 inhibitor (e.g., this compound) at various concentrations for the desired duration.
-
Stimulate the cells with neuregulin (NRG) for a short period (e.g., 15-30 minutes) to activate the HER3 pathway.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[20][21]
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of HER3, Akt, and Erk overnight at 4°C.[20][21]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
Co-Immunoprecipitation for HER2-HER3 Dimerization
This assay is used to determine if an inhibitor disrupts the interaction between HER3 and its dimerization partners.
1. Cell Treatment and Lysis:
-
Treat cells as described in the Western Blot protocol.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against HER3 (or HER2) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 1-3 hours.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western Blotting, probing for the presence of the co-immunoprecipitated partner (e.g., probe for HER2 if HER3 was immunoprecipitated).
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours). Include a vehicle-only control.
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][23]
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[23]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data to determine the EC50 value of the compound.
Caption: General experimental workflow.
Conclusion
This compound represents a novel approach to HER3 inhibition through its dual mechanism of covalent binding and targeted degradation. This contrasts with the antibody-based strategies of other HER3-targeted therapies in development. While direct comparative data is limited, this guide provides a framework for understanding the distinct on-target effects of these different modalities. The provided experimental protocols offer standardized methods for the further evaluation and comparison of these and other emerging HER3 inhibitors.
References
- 1. HER3-targeted therapy: the mechanism of drug resistance and the development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER3: Updates and current biology function, targeted therapy and pathologic detecting methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Advances in Targeting HER3 as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase 1 dose escalation study of seribantumab (MM-121), an anti-HER3 monoclonal antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Merrimack Completes Enrollment in Randomized Phase 2 SHERLOC Study of MM-121 (seribantumab) in Non-Small Cell Lung Cancer (NSCLC) - BioSpace [biospace.com]
- 11. oncodaily.com [oncodaily.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. onclive.com [onclive.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A Phase I, First‐in‐Human Study of GSK2849330, an Anti‐HER3 Monoclonal Antibody, in HER3‐Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HER3/ErbB3 (D22C5) XP® Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 21. HER3/ErbB3 (D22C5) Rabbit Monoclonal Antibody (#12708) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of HER3-Targeted Therapeutics: TX2-121-1 and Patritumab Deruxtecan (HER3-DXd)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct therapeutic agents targeting the Human Epidermal Growth Factor Receptor 3 (HER3): the small molecule degrader TX2-121-1 and the antibody-drug conjugate (ADC) patritumab deruxtecan (HER3-DXd). This comparison is based on publicly available preclinical and clinical data. It is important to note that no head-to-head comparative studies have been identified; therefore, the data presented are from separate investigations and should be interpreted with consideration of potential variations in experimental conditions.
Overview and Mechanism of Action
This compound is a first-in-class, selective small molecule designed to induce the degradation of the HER3 protein.[1][2] Unlike traditional kinase inhibitors, this compound targets the HER3 pseudokinase domain, which lacks significant catalytic activity.[1][3] Its innovative design incorporates a hydrophobic adamantane moiety, which, after covalently binding to a unique cysteine residue (Cys721) in the ATP-binding site of HER3, flags the receptor for proteasomal degradation.[1][3] This dual-action mechanism not only eliminates the HER3 protein but also disrupts its ability to form heterodimers with other receptor tyrosine kinases like HER2 and c-Met, thereby inhibiting downstream oncogenic signaling pathways.[1][3]
Patritumab deruxtecan (HER3-DXd) is an antibody-drug conjugate that combines a fully human monoclonal antibody (patritumab) targeting the extracellular domain of HER3 with a potent topoisomerase I inhibitor payload (an exatecan derivative).[2][4] The antibody component selectively binds to HER3-expressing tumor cells, leading to the internalization of the ADC.[4][5] Once inside the cell, a cleavable linker is processed, releasing the cytotoxic payload.[4] This targeted delivery of a powerful chemotherapeutic agent directly to cancer cells is designed to maximize anti-tumor activity while minimizing systemic toxicity.[4][5]
Visualizing the Mechanisms of Action
Preclinical Performance Data
The following tables summarize the available preclinical data for this compound and patritumab deruxtecan.
Table 1: In Vitro Activity
| Parameter | This compound | Patritumab Deruxtecan (HER3-DXd) |
| Target Binding | Covalently binds to Cys721 in the HER3 ATP-binding site.[1][3] | Binds to the extracellular domain of the HER3 receptor.[4] |
| IC50 | ~49 nM for HER3 binding.[6] | Data not available. |
| EC50 | 0.8–1.4 µM for anti-proliferative effects in HER3-dependent cell lines (e.g., PC9 GR4).[3] | Data not available in this format. Growth inhibition observed in various breast cancer cell lines.[7] |
| Mechanism of Cell Killing | Inhibition of downstream signaling (p-Akt, p-ERK) and induction of apoptosis following HER3 degradation.[1][3] | DNA damage induced by the topoisomerase I inhibitor payload, leading to apoptosis.[4] |
| Cell Lines Tested | PC9 GR4 (gefitinib-resistant NSCLC), Ovcar8 (ovarian cancer).[3][8] | Various breast cancer cell lines (including those with HER3 mutations), NSCLC cell lines.[7][9] |
Table 2: In Vivo (Xenograft Model) Activity
| Parameter | This compound | Patritumab Deruxtecan (HER3-DXd) |
| Tumor Models | Data on in vivo efficacy is limited in the reviewed literature. | Demonstrated anti-tumor efficacy in various xenograft mouse models with HER3 overexpression, including patient-derived xenografts of NSCLC resistant to EGFR TKIs.[4][7] |
| Reported Outcomes | Not detailed in the reviewed literature. | Tumor regression observed without significant safety concerns in preclinical models.[7] |
Clinical Performance Data
This compound is currently in the preclinical stage of development, and therefore, no clinical data is available.[10] Patritumab deruxtecan, however, has undergone extensive clinical evaluation.
Table 3: Patritumab Deruxtecan (HER3-DXd) Clinical Trial Data (Selected)
| Trial Identifier | Phase | Cancer Type | Key Efficacy Endpoints | Reference |
| HERTHENA-Lung01 (NCT04619004) | II | EGFR-mutated NSCLC (post-TKI and chemotherapy) | Objective Response Rate (ORR): 29.8% | [11] |
| Median Duration of Response (DOR): 6.4 months | [11] | |||
| Median Progression-Free Survival (PFS): 5.5 months | [11] | |||
| Median Overall Survival (OS): 11.9 months | [11] | |||
| HERTHENA-Lung02 (NCT05338970) | III | EGFR-mutated NSCLC (post-TKI) | Showed statistically significant improvement in PFS vs. chemotherapy. | [12][13] |
| Did not meet the primary endpoint of improving OS vs. chemotherapy. | [14] | |||
| Phase I/II (NCT02980341) | I/II | HER3-expressing metastatic breast cancer | Confirmed ORR of 30.1% in HR+/HER2- cohort. | [15] |
| Median PFS of 7.4 months in HR+/HER2- cohort. | [15] |
Experimental Protocols
Detailed, step-by-step protocols from the specific studies cited are proprietary and not publicly available. However, based on the descriptions in the literature, generalized methodologies for the key experiments are outlined below.
HER3 Degradation Assay (for this compound)
This experiment is typically performed to verify the mechanism of action of a protein degrader.
-
Cell Culture: HER3-dependent cancer cells (e.g., PC9 GR4) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 12 hours). Control groups include untreated cells and cells treated with a non-covalent analog or a compound lacking the adamantane moiety.[16] To confirm the role of the proteasome, a set of cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before adding this compound.[1]
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for HER3, phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK). A loading control (e.g., β-actin) is also probed to ensure equal protein loading.
-
Detection: Membranes are incubated with secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to each protein is quantified to determine the extent of HER3 degradation and the inhibition of downstream signaling.[16]
Cell Viability / Cytotoxicity Assay (for both agents)
This assay measures the effect of a compound on cell proliferation and survival.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or HER3-DXd). Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a set period (e.g., 6 days for HER3-DXd).[7]
-
Assay Reagent Addition: A viability reagent, such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells), is added to each well.[7]
-
Measurement: The luminescence (for ATP-based assays) or absorbance/fluorescence (for other assays) is measured using a plate reader.
-
Analysis: The signal from treated wells is normalized to the signal from untreated control wells to calculate the percentage of cell viability. The EC50 or IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined from the dose-response curve.[8]
In Vivo Xenograft Study (for HER3-DXd)
This type of study evaluates the anti-tumor efficacy of a drug in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., NSCLC or breast cancer cell lines) are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives HER3-DXd intravenously at a specified dose and schedule (e.g., 5.6 mg/kg every 3 weeks).[17] The control group typically receives a vehicle control or a non-targeting ADC.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period. Tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Analysis: Tumor growth curves are plotted for each group to assess the anti-tumor activity of the drug. Statistical analysis is performed to determine the significance of the difference in tumor growth between the treatment and control groups.
Signaling Pathway
Both this compound and patritumab deruxtecan target HER3, a critical node in oncogenic signaling. HER3 itself has a deficient kinase domain but becomes a potent activator of downstream pathways upon heterodimerization with other receptor tyrosine kinases, most notably HER2 and EGFR.[18][19] The binding of the ligand neuregulin (NRG) to HER3 triggers this dimerization, leading to the transphosphorylation of HER3's C-terminal tail by its partner kinase.[5] This creates docking sites for adaptor proteins, primarily the p85 subunit of PI3K, leading to strong activation of the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and resistance to therapy.[18][20] HER3 can also activate the MAPK/ERK pathway.[5] By either degrading the HER3 protein (this compound) or targeting it for payload delivery (patritumab deruxtecan), both agents aim to shut down these critical survival signals in cancer cells.
Summary and Conclusion
This compound and patritumab deruxtecan represent two highly innovative yet fundamentally different approaches to targeting HER3 in cancer.
-
This compound offers a novel chemical biology strategy to eliminate the HER3 protein entirely. Its mechanism as a degrader could potentially overcome resistance mechanisms associated with kinase inhibition or antibody-based therapies. However, it remains in the preclinical phase, and its in vivo efficacy and safety profile in humans are yet to be determined.
-
Patritumab deruxtecan leverages the validated ADC platform to deliver a potent cytotoxic payload to HER3-expressing tumors. It has demonstrated clinically meaningful activity in heavily pretreated patient populations, particularly in NSCLC and breast cancer, although it did not meet the overall survival endpoint in a key Phase III trial for NSCLC.[14][15]
The choice between these or other HER3-targeting strategies will ultimately depend on the specific tumor context, the expression level of HER3, the presence of co-occurring mutations, and the mechanisms of resistance to prior therapies. Further research, including potential future comparative studies, will be crucial to fully elucidate the relative merits of these promising therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncoscience.us [oncoscience.us]
- 11. onclive.com [onclive.com]
- 12. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of TX2-121-1: A Comparative Guide for Researchers
For researchers in oncology and drug development, the precise targeting of cancer-driving proteins is paramount. This guide provides a detailed comparison of the binding specificity of TX2-121-1, a novel HER3 degrader, for its intended target, HER3, over the closely related receptor tyrosine kinases EGFR and HER2. The following data and experimental protocols have been compiled to offer an objective assessment of this compound's selectivity.
Executive Summary
This compound is a potent and selective degrader of the HER3 receptor, a key player in cancer cell signaling and drug resistance. It operates through a unique mechanism, covalently binding to cysteine 721 in the ATP-binding site of HER3's pseudokinase domain.[1][2] This targeted action leads to the degradation of the HER3 protein. Experimental evidence demonstrates that this compound exhibits high affinity for HER3 while displaying minimal direct enzymatic inhibition of EGFR and HER2 at concentrations significantly higher than its effective dose for HER3. This specificity is crucial for minimizing off-target effects and maximizing therapeutic efficacy.
Data Presentation: Quantitative Analysis of this compound Specificity
The selectivity of this compound for HER3 over EGFR and HER2 has been quantified using various biochemical and cellular assays. The following tables summarize the key findings.
| Target | Assay Type | Inhibitor | IC50 (nM) | Reference |
| HER3 | FRET-based Binding Assay | This compound | 49.2 | [3] |
| HER3 | FRET-based Binding Assay | TX1-85-1 (precursor) | 23 | [4][5] |
| EGFR | Enzymatic Assay (Z'-LYTE) | This compound | >10,000 | [6] |
| HER2 | Enzymatic Assay (Z'-LYTE) | This compound | >10,000 | [6] |
Table 1: Comparative Inhibitory Activity of this compound. This table clearly illustrates the high potency of this compound for HER3, with an IC50 value in the nanomolar range. In contrast, no significant direct inhibition of EGFR or HER2 enzymatic activity was observed at concentrations up to 10 µM, highlighting the remarkable selectivity of the compound.[6]
Experimental Protocols
To provide a comprehensive understanding of how the specificity of this compound was determined, detailed methodologies for the key experiments are outlined below.
HER3 Binding Affinity Assay (LanthaScreen™ TR-FRET)
This assay quantifies the binding affinity of this compound to the HER3 kinase domain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: A europium (Eu)-labeled anti-tag antibody binds to an epitope-tagged HER3 kinase domain. A fluorescently labeled tracer molecule, which also binds to the ATP pocket of the kinase, is brought into proximity, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
Protocol:
-
Reagents:
-
Purified, epitope-tagged recombinant HER3 kinase domain (amino acids 665-1001).[7]
-
Europium-labeled anti-tag antibody (e.g., anti-GST).[8]
-
Alexa Fluor™ 647-labeled kinase tracer.[8]
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
A solution containing the HER3 kinase and the Eu-anti-tag antibody is prepared in assay buffer.
-
A separate solution of the tracer is also prepared in assay buffer.
-
In a 384-well plate, add 5 µL of the serially diluted this compound.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm after excitation at approximately 340 nm.[10]
-
-
Data Analysis:
-
The emission ratio (665 nm / 615 nm) is calculated.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
EGFR and HER2 Kinase Activity Assays (Z'-LYTE™)
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure the enzymatic activity of EGFR and HER2 and the inhibitory effect of this compound.
Principle: A synthetic peptide substrate for the specific kinase is labeled with two fluorophores (coumarin and fluorescein), creating a FRET pair. The kinase transfers the gamma-phosphate from ATP to a tyrosine residue on the peptide. A site-specific protease is then added, which can only cleave the non-phosphorylated peptide. Cleavage disrupts FRET, leading to an increase in the coumarin-to-fluorescein emission ratio. Kinase inhibition results in more non-phosphorylated peptide, increased cleavage, and a higher emission ratio.[11]
Protocol:
-
Reagents:
-
Recombinant human EGFR or HER2 kinase.
-
Z'-LYTE™ Tyr 4 Peptide (for EGFR) or a suitable Tyr peptide for HER2 (e.g., Tyr 01, 02, or 04 as per reactivity tables).[12]
-
ATP.
-
Kinase Buffer (provided with the kit).
-
Development Reagent (protease).
-
Stop Reagent.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, set up the kinase reaction by adding the kinase, the appropriate Z'-LYTE™ peptide substrate, and ATP in kinase buffer.
-
Add the serially diluted this compound to the wells.
-
Incubate the kinase reaction for 60 minutes at room temperature.[13]
-
Add the Development Reagent and incubate for 60 minutes at room temperature.[13]
-
Add the Stop Reagent.
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (coumarin) and 520 nm (fluorescein).[13]
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Determine the percent inhibition based on controls (no inhibitor and no kinase).
-
IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Co-Immunoprecipitation of HER3 with HER2
This experiment assesses the ability of this compound to disrupt the interaction between HER3 and its signaling partner, HER2, in a cellular context.
Principle: An antibody specific to HER3 is used to pull down HER3 and any interacting proteins from a cell lysate. The presence of HER2 in the immunoprecipitated complex is then detected by Western blotting. A reduction in the amount of co-immunoprecipitated HER2 in the presence of this compound indicates a disruption of the HER2-HER3 interaction.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 1% Triton X-100, 20 mM Tris-HCl, 150 mM NaCl, pH 7.5, supplemented with protease and phosphatase inhibitors).[15]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-HER3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.[15]
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against HER2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an anti-HER3 antibody.
-
Visualizations of Key Pathways and Processes
To further illustrate the mechanisms discussed, the following diagrams are provided.
Caption: Simplified HER family signaling pathways.
Caption: Mechanism of action of this compound.
Caption: Co-immunoprecipitation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the new molecules for HER3 modulators? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Z'-LYTE Reactivity Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. jcancer.org [jcancer.org]
Navigating Resistance: A Comparative Guide to HER3-Targeted Therapies, Featuring TX2-121-1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cross-resistance profiles between the novel HER3-targeting degrader, TX2-121-1, and other HER3-targeted therapies. By examining their distinct mechanisms of action, we explore potential strategies to overcome treatment resistance.
Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) has emerged as a critical player in cancer progression and a key mediator of resistance to various targeted therapies.[1] Unlike other members of the HER family, HER3 possesses very weak intrinsic kinase activity and relies on heterodimerization with other receptor tyrosine kinases, primarily HER2 and EGFR, to activate downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[2][3] The central role of HER3 in driving resistance to therapies targeting EGFR and HER2 has spurred the development of a range of HER3-targeted agents.[2][4]
This guide focuses on the potential for cross-resistance between different classes of HER3-targeted therapies, with a special emphasis on this compound, a first-in-class small molecule that induces HER3 degradation. Understanding these potential resistance mechanisms is paramount for the strategic development and clinical application of these novel therapeutics.
A New Paradigm in HER3 Targeting: this compound
This compound represents a novel approach to HER3 inhibition. It is a bifunctional molecule that covalently binds to a specific cysteine residue (Cys721) in the ATP-binding site of HER3. This covalent modification is coupled with an adamantane moiety that directs the HER3 protein for proteasomal degradation.[2] This dual mechanism not only blocks HER3 signaling but also leads to the partial removal of the HER3 protein from the cell, a distinct advantage over therapies that merely inhibit its function. Furthermore, treatment with this compound has been shown to interfere with the productive heterodimerization of HER3 with its key partners, HER2 and c-Met.[2]
Other Classes of HER3-Targeted Therapies
Beyond degraders, the landscape of HER3-targeted therapies includes:
-
Monoclonal Antibodies (mAbs): These therapies, such as seribantumab (MM-121), are designed to bind to the extracellular domain of HER3, thereby blocking the binding of its ligand, neuregulin (NRG), and preventing receptor activation and dimerization.[5]
-
Antibody-Drug Conjugates (ADCs): Patritumab deruxtecan (HER3-DXd) is a prime example of this class. It consists of a HER3-targeting antibody linked to a potent cytotoxic payload. Upon binding to HER3 on the cancer cell surface, the ADC is internalized, and the cytotoxic agent is released, leading to targeted cell death.[6] This approach leverages HER3 expression for the specific delivery of chemotherapy.
Comparative Analysis of Efficacy and Mechanism
The following table summarizes the key characteristics and preclinical efficacy data for this compound and other representative HER3-targeted therapies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from different preclinical investigations.
| Therapy Class | Representative Agent | Mechanism of Action | Effect on HER3 Protein | Downstream Signaling Inhibition | Anti-proliferative Activity (Cell Lines) | Reference |
| Degrader | This compound | Covalent binding to Cys721 and proteasomal degradation | Partial Degradation | Inhibition of p-Akt and p-ERK | Effective in HER3-dependent cell lines | [2] |
| Monoclonal Antibody | Seribantumab (MM-121) | Blocks ligand (NRG) binding | No direct effect on protein levels | Inhibition of NRG-induced signaling | Effective in NRG-driven cancer models | [5] |
| Antibody-Drug Conjugate | Patritumab Deruxtecan | HER3-mediated delivery of topoisomerase I inhibitor | No direct effect on protein levels | Induces DNA damage and apoptosis | Broad activity in HER3-expressing tumors | [6][7] |
Understanding and Overcoming Cross-Resistance: A Theoretical Framework
Direct experimental data on cross-resistance between this compound and other HER3-targeted therapies is not yet available in the public domain. However, based on their distinct mechanisms of action, we can propose a theoretical framework for potential cross-resistance scenarios.
Scenario 1: Resistance to Monoclonal Antibodies
-
Mechanism of Resistance: A common mechanism of resistance to therapeutic antibodies is the development of mutations in the target protein that prevent antibody binding. Another possibility is the upregulation of the ligand (NRG), which can outcompete the antibody for binding to HER3.[8]
-
Potential for Cross-Resistance with this compound: In the case of a mutation preventing antibody binding, this compound, which binds to the intracellular kinase domain, would likely retain its efficacy. Therefore, no cross-resistance would be expected. In the scenario of NRG upregulation, while an antibody might be less effective, a degrader that eliminates the receptor would still be a viable therapeutic strategy.
Scenario 2: Resistance to Antibody-Drug Conjugates
-
Mechanism of Resistance: Resistance to ADCs can arise from several factors, including downregulation of the target antigen (HER3), impaired internalization or lysosomal trafficking of the ADC, or development of resistance to the cytotoxic payload.[9]
-
Potential for Cross-Resistance with this compound: If resistance is due to HER3 downregulation, both the ADC and this compound would lose their target and thus their efficacy, leading to cross-resistance. However, if resistance is driven by mechanisms related to the ADC's payload or its processing within the cell, this compound, with its distinct degradation-based mechanism, would likely remain effective.
Scenario 3: Resistance to this compound
-
Mechanism of Resistance: A potential mechanism of resistance to this compound could be a mutation in the Cys721 residue, preventing covalent binding. Another possibility could be alterations in the cellular machinery responsible for proteasomal degradation.
-
Potential for Cross-Resistance with Other HER3 Therapies: In the case of a Cys721 mutation, monoclonal antibodies and ADCs targeting the extracellular domain of HER3 would likely remain effective, as their binding sites are different. Therefore, a lack of cross-resistance would be anticipated.
Experimental Protocols
To experimentally validate these cross-resistance hypotheses, the following methodologies are crucial:
Generation of Resistant Cell Lines
A standard approach involves the long-term culture of HER3-dependent cancer cell lines with increasing concentrations of a specific HER3-targeted therapy (e.g., a monoclonal antibody or an ADC). Resistant clones are then selected and characterized.
Cell Viability and Proliferation Assays
The sensitivity of both the parental and the newly generated resistant cell lines to a panel of HER3-targeted therapies (including this compound, monoclonal antibodies, and ADCs) would be assessed using standard cell viability assays such as MTT or CellTiter-Glo. This would provide quantitative data (e.g., IC50 values) to determine the extent of cross-resistance.
Western Blotting for HER3 and Downstream Signaling
To investigate the molecular mechanisms of resistance and the effects of different therapies, Western blotting is employed. This technique can quantify the levels of total HER3, phosphorylated HER3, and key downstream signaling proteins like p-Akt and p-ERK in response to drug treatment in both parental and resistant cells.
HER3 Heterodimerization Assay
Co-immunoprecipitation followed by Western blotting can be used to assess the impact of different therapies on the interaction between HER3 and its dimerization partners (HER2, c-Met). This is particularly relevant for understanding the mechanism of action of this compound and how resistance might affect this process.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a proposed experimental workflow for cross-resistance studies.
Caption: Simplified HER3 signaling pathway and points of intervention for different HER3-targeted therapies.
Caption: Experimental workflow to investigate cross-resistance between different HER3-targeted therapies.
Conclusion and Future Directions
The diverse mechanisms of action of emerging HER3-targeted therapies offer exciting possibilities for overcoming treatment resistance. This compound, with its unique ability to induce HER3 degradation, presents a promising strategy that may circumvent resistance mechanisms that plague antibody-based therapies. However, dedicated preclinical studies are urgently needed to empirically define the cross-resistance profiles of these different therapeutic modalities. Such studies will be instrumental in guiding the rational design of clinical trials and the development of effective combination strategies to improve outcomes for patients with HER3-driven cancers. The insights gained will be critical for realizing the full potential of targeting HER3 in the era of precision oncology.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Targeting HER3 to overcome EGFR TKI resistance in NSCLC [frontiersin.org]
- 3. HER3-targeted therapy: the mechanism of drug resistance and the development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to HER family targeting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 dose escalation study of seribantumab (MM-121), an anti-HER3 monoclonal antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patritumab Deruxtecan Data at ASCO Demonstrates Tumor Response Across Multiple Resistance Mechanisms in Patients with Advanced EGFR-Mutated NSCLC- Daiichi Sankyo US [daiichisankyo.us]
- 7. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor-Resistant, EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patritumab deruxtecan: advancing the treatment landscape for EGFR-resistant non-small cell lung cancer - Parisi - AME Clinical Trials Review [actr.amegroups.org]
Validating the Critical Role of Cys721 in the Mechanism of Action of TX2-121-1
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of TX2-121-1, a novel bivalent ligand targeting the pseudokinase Her3 (ErbB3). A central focus is the validation of the covalent interaction with the Cys721 residue within the Her3 ATP-binding site, a key feature of its mechanism of action. Through objective comparison with its precursor molecule and other Her3-targeting alternatives, supported by experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Abstract
This compound is a selective Her3 ligand that demonstrates a unique dual mechanism of action. It not only forms a covalent bond with Cys721 in the ATP-binding site of Her3 but also incorporates a hydrophobic adamantane moiety that leads to the partial degradation of the Her3 protein.[1] This guide delves into the experimental evidence that substantiates the pivotal role of the Cys721 residue in the efficacy of this compound. By comparing its activity with a non-covalent analog and a mutant form of Her3 where Cys721 is replaced by serine (C721S), we highlight the significance of this covalent interaction. Furthermore, a comparative overview of other Her3-targeted therapies provides a broader context for understanding the unique attributes of this compound.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and its comparators, providing a clear overview of their respective potencies and cellular effects.
Table 1: Comparison of Small Molecule Her3 Inhibitors
| Compound | Target | IC50 (Her3 binding) | Mechanism of Action | Key Features |
| This compound | Her3 | 49.2 nM[1] | Covalent modification of Cys721 and induction of Her3 degradation | Bivalent ligand with an adamantane moiety for proteasome-mediated degradation.[1] |
| TX1-85-1 | Her3 | 23 nM[2] | Covalent modification of Cys721 | Precursor to this compound, lacks the adamantane moiety and is less effective at inducing degradation and inhibiting proliferation.[3] |
| This compound in C721S Mutant Cells | Her3 (C721S) | N/A | Non-covalent binding | The Cys721Ser mutation prevents covalent modification, leading to a rescue of cell viability and signaling.[1] |
Table 2: Cellular Potency (EC50) of Her3 Inhibitors in Her3-Dependent Cancer Cell Lines
| Compound | PC9 GR4 | HCC827 GR6 | Ovcar8 |
| This compound | 0.8 - 1.4 µM[4] | 0.8 - 1.4 µM[4] | 0.8 - 1.4 µM[4] |
| TX1-85-1 | ≥ 10 µM[1] | ≥ 10 µM[1] | ≥ 10 µM[1] |
| This compound in PC9 GR4 C721S Cells | Significantly higher than in wild-type cells[1] | N/A | N/A |
Table 3: Overview of Alternative Her3-Targeted Therapies
| Therapy | Type | Mechanism of Action |
| Patritumab | Monoclonal Antibody | Binds to the extracellular domain of Her3, blocking ligand binding and inducing receptor internalization.[5][6] |
| Seribantumab (MM-121) | Monoclonal Antibody | A fully human IgG2 monoclonal antibody that targets Her3 and blocks the activation of the ErbB family members and downstream signaling.[7] |
| Patritumab Deruxtecan (U3-1402) | Antibody-Drug Conjugate (ADC) | Composed of the anti-Her3 antibody patritumab linked to a potent topoisomerase I inhibitor (DXd) payload, leading to targeted cell killing.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the validation of this compound's mechanism of action.
Cell Viability Assay
-
Objective: To determine the anti-proliferative effect of the compounds on cancer cell lines.
-
Procedure:
-
Seed Her3-dependent cancer cells (e.g., PC9 GR4, HCC827 GR6, Ovcar8) and Her3-independent control cells in 96-well plates.
-
For the Cys721 validation, use PC9 GR4 cells engineered to express the Cys721Ser (C721S) Her3 mutant.
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound, TX1-85-1) for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.
-
Western Blot Analysis
-
Objective: To assess the levels of Her3 protein and the phosphorylation status of downstream signaling proteins (e.g., Akt, ERK).
-
Procedure:
-
Treat cultured cells (e.g., PC9 GR4) with the compounds at specified concentrations and for various durations.
-
Lyse the cells and quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for Her3, phospho-Akt, phospho-ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunoprecipitation
-
Objective: To investigate the effect of this compound on the heterodimerization of Her3 with its binding partners (e.g., Her2, c-Met).
-
Procedure:
-
Treat PC9 GR4 cells with the test compounds (e.g., this compound at 1 µM) for a defined period (e.g., 6 hours).
-
Lyse the cells and perform a washout to remove non-covalently bound drug.
-
Incubate the cell lysates with an anti-Her3 antibody overnight to form immune complexes.
-
Capture the immune complexes using protein A/G-agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze the co-precipitated Her2 and c-Met by Western blotting.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic.
Caption: this compound signaling pathway.
Caption: Cys721 validation workflow.
Conclusion
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Patritumab Deruxtecan used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TX2-121-1: Gauging Degradation Efficiency Against Modern PROTACs
In the rapidly evolving field of targeted protein degradation, novel therapeutic modalities are continuously emerging, offering innovative strategies to address historically "undruggable" targets. Among these, Proteolysis Targeting Chimeras (PROTACs) have established a gold standard for inducing the selective degradation of pathogenic proteins. This guide provides a comparative analysis of the degradation efficiency of TX2-121-1, a hydrophobic tag-based degrader, against canonical PROTACs targeting both pseudokinases and well-established kinase targets.
This compound is a bifunctional molecule designed to target the pseudokinase Her3 (ErbB3), a key player in cancer cell signaling that has been notoriously difficult to inhibit with traditional small molecules due to its lack of significant kinase activity. Unlike conventional PROTACs that recruit an E3 ubiquitin ligase, this compound utilizes a "hydrophobic tagging" mechanism. It forms a covalent bond with a unique cysteine residue (Cys721) in the ATP-binding site of Her3, and an attached adamantane moiety acts as a hydrophobic tag. This modification is believed to induce misfolding, leading to the protein's recognition by the cellular quality control machinery and subsequent degradation by the proteasome.[1][2]
Mechanism of Action: this compound Hydrophobic Tagging
The degradation pathway initiated by this compound involves covalent modification of Her3, leading to its proteasomal degradation. This process is enhanced by heat shock proteins Hsp70 and Hsp90 and can be blocked by proteasome inhibitors like MG132, confirming its reliance on the proteasome system.[3][4]
References
A Comparative Analysis of TX2-121-1 and Antibody-Drug Conjugates for HER3-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic strategies targeting the HER3 receptor in cancer: the small molecule degrader TX2-121-1 and antibody-drug conjugates (ADCs). By examining their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation, this document aims to offer a comprehensive resource for researchers in the field of oncology drug development.
Introduction: Targeting the Elusive HER3 Receptor
The human epidermal growth factor receptor 3 (HER3, also known as ErbB3) has emerged as a critical target in oncology. Although it possesses a catalytically impaired kinase domain, HER3 plays a pivotal role in cancer progression by forming potent heterodimers with other receptor tyrosine kinases, most notably HER2 and c-Met. This dimerization activates downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation, survival, and resistance to therapy.[1][2][3][4] The development of therapeutic agents that can effectively neutralize HER3 signaling is therefore of significant interest.
This guide explores two innovative approaches to target HER3:
-
This compound: A first-in-class, selective, and irreversible small molecule that covalently binds to and induces the degradation of the HER3 receptor.[5][6]
-
Antibody-Drug Conjugates (ADCs): A class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells expressing a specific surface antigen, in this case, HER3.[7][8]
Mechanism of Action
This compound: A Covalent HER3 Degrader
This compound represents a novel strategy in targeting pseudokinases. Its mechanism involves a dual-function design. It possesses a reactive "warhead" that forms a covalent bond with a unique cysteine residue (Cys721) within the ATP-binding site of HER3.[6][9] This irreversible binding is coupled with a hydrophobic adamantane moiety that is thought to induce misfolding of the HER3 protein, flagging it for proteasomal degradation.[5]
This degradation of HER3 leads to the inhibition of downstream signaling cascades. Furthermore, this compound has been shown to disrupt the heterodimerization of HER3 with its key partners, HER2 and c-Met, further attenuating oncogenic signaling.[3][5][6]
Caption: Mechanism of action of this compound.
HER3-Targeted Antibody-Drug Conjugates
HER3-targeted ADCs employ a multi-component system to achieve their therapeutic effect. This system consists of:
-
A Monoclonal Antibody: This component is designed to specifically recognize and bind to the extracellular domain of the HER3 receptor on the surface of cancer cells.
-
A Cytotoxic Payload: A highly potent small molecule drug that induces cell death.
-
A Linker: A chemical bridge that connects the antibody to the payload, designed to be stable in circulation but to release the payload upon internalization into the target cell.
The mechanism of action unfolds in a series of steps. The ADC circulates in the bloodstream until the antibody component binds to HER3 on a tumor cell. This binding triggers the internalization of the ADC-HER3 complex into the cell, typically via endocytosis. Once inside, the complex is trafficked to lysosomes, where the linker is cleaved by cellular enzymes, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule function.
Caption: General mechanism of action of a HER3-targeted ADC.
Preclinical Data Comparison
Direct head-to-head preclinical studies comparing this compound and a HER3-targeted ADC in the same experimental models are not publicly available. Therefore, this section presents a summary of the existing data for each therapeutic, highlighting the different experimental contexts.
In Vitro Efficacy
| Therapeutic Agent | Cell Line(s) | Assay Type | Key Findings | Reference(s) |
| This compound | PC9 GR4, HCC827 GR6, Ovcar8 (HER3-dependent) | Cell Proliferation | EC50 in the range of 0.8–1.4 µM | [5] |
| PC9 GR4 | Western Blot | Inhibition of p-Akt and p-Erk at 0.5 and 2 µM | [6] | |
| Patritumab Deruxtecan (HER3-DXd) | Breast cancer cell lines with HER3 mutations | Cell Growth Inhibition | Demonstrated activity in both HER3 wild-type and mutant cells, with and without HER2 overexpression. | [1][2] |
| NSCLC and breast cancer cell lines | Not specified | Preclinical antitumor efficacy in xenograft mouse models with HER3 overexpression. | [1] |
In Vivo Efficacy
Due to the limited publicly available in vivo data for this compound, a direct comparison of in vivo efficacy is not feasible at this time. Preclinical studies on HER3-targeted ADCs, such as patritumab deruxtecan, have shown significant tumor growth inhibition in various xenograft models.[1][10]
Key Signaling Pathways
Both this compound and HER3-targeted ADCs ultimately aim to disrupt the oncogenic signaling driven by HER3. The primary pathway affected is the PI3K/AKT/mTOR cascade, which is a major driver of cell survival and proliferation. By either degrading the HER3 receptor or killing the HER3-expressing cell, both therapeutic strategies lead to the downregulation of this critical pathway.
Caption: HER3 signaling and points of therapeutic intervention.
Experimental Protocols
Western Blotting for HER3 and Downstream Signaling
This protocol is a general guideline for assessing protein levels and phosphorylation status. Specific antibody concentrations and incubation times should be optimized for each experiment.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or a HER3-targeted ADC for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total HER3, phospho-HER3, total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Cell Viability/Proliferation Assay
This protocol outlines a general method for assessing the effect of therapeutic agents on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound or a HER3-targeted ADC. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for a period of 72 to 120 hours.
-
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) to each well.
-
Incubate according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.
-
-
Data Acquisition and Analysis:
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of anticancer agents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Cell Implantation:
-
Implant cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) or the HER3-targeted ADC (e.g., by intravenous injection) according to the desired dosing schedule and concentration. The control group should receive the vehicle.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
Summary and Future Directions
Both this compound and HER3-targeted ADCs represent promising therapeutic strategies for cancers driven by HER3 signaling. This compound offers the potential advantages of a small molecule, including oral bioavailability and the ability to target intracellular domains, while HER3-targeted ADCs provide high specificity and the potent cell-killing power of a cytotoxic payload.
The lack of direct comparative data underscores the need for future preclinical studies that evaluate these two modalities in the same cancer models. Such studies would provide a clearer understanding of their relative efficacy and potential for clinical development. Key questions to be addressed include:
-
How does the in vivo efficacy of this compound compare to that of a HER3-targeted ADC in various HER3-expressing tumor models?
-
What are the mechanisms of resistance to each of these therapeutic approaches, and can they be overcome with combination therapies?
-
What is the safety profile of this compound in comparison to the known toxicities associated with ADCs?
Answering these questions will be crucial for guiding the clinical translation of these innovative HER3-targeted therapies and ultimately improving outcomes for patients with cancer.
References
- 1. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patritumab deruxtecan in HER2-negative breast cancer: part B results of the window-of-opportunity SOLTI-1805 TOT-HER3 trial and biological determinants of early response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER3-targeted therapeutic antibodies and antibody–drug conjugates in non-small cell lung cancer refractory to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2-/HER3-Targeting Antibody—Drug Conjugates for Treating Lung and Colorectal Cancers Resistant to EGFR Inhibitors [mdpi.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. What are the new molecules for HER3 modulators? [synapse.patsnap.com]
- 11. HER3/ErbB3 (D22C5) XP® Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. dojindo.com [dojindo.com]
- 17. benchchem.com [benchchem.com]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TX2-121-1: A Guide for Laboratory Professionals
For immediate implementation, treat TX2-121-1 as a hazardous chemical waste stream. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach is necessary to ensure the safety of laboratory personnel and environmental protection. This guide provides essential procedural steps for the safe handling and disposal of this compound, a potent and selective HER3 (ErbB3) degrader used in cancer research.
Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines for hazardous waste management. The following procedures are based on best practices for the disposal of potent pharmacological compounds in a laboratory setting.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a potent research compound, assume it has hazardous properties.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.
All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Disposal Management
The following table summarizes key quantitative parameters for the temporary storage of this compound waste in a laboratory setting, in line with general guidelines for hazardous waste accumulation.
| Parameter | Guideline | Regulatory Context |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | Resource Conservation and Recovery Act (RCRA) |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | EPA "P-list" regulations |
| Maximum Accumulation Time | 12 months from the start date of accumulation | University of Pennsylvania EHRS Guidelines[1] |
| Container Rinsate | Collect all triple rinsate as chemical waste | Northwestern University Research Safety[2] |
| Neutralization pH Range | Between 5.0 and 9.0 for sewer disposal (if permissible) | Indiana University Environmental Health & Safety[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Segregate this compound waste from other waste streams to avoid unintended chemical reactions. Specifically, keep it separate from acids, bases, and oxidizers.[4]
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for solid and liquid waste. Plastic containers are often preferred.[1]
-
The container must be in good condition and have a secure, tight-fitting lid.[2]
-
For any sharps contaminated with this compound (e.g., needles, broken glass), use a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the approximate quantity of the waste, and the date when the first piece of waste was added to the container (the "accumulation start date").[5]
-
List all constituents of the waste, including any solvents used.
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][4]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.[4]
-
-
Disposal Request and Pick-up:
-
Once the container is full or is approaching the maximum accumulation time, submit a chemical waste collection request to your institution's EHS office.[5]
-
EHS will arrange for pick-up by trained personnel who will transport the waste to a licensed hazardous waste disposal facility. Incineration is a common and effective method for destroying potent pharmaceutical compounds.[7][8]
-
Experimental Protocols Referenced
The disposal procedures outlined are derived from established protocols for managing hazardous chemical waste in research laboratories, as detailed in the safety guidelines from several academic and regulatory bodies. These protocols are designed to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from generation to final disposal.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling TX2-121-1
Disclaimer: This document provides essential safety and logistical information for the handling of TX2-121-1, a novel investigational compound. The information herein is based on best practices for handling potent, uncharacterized research compounds and is intended to supplement, not replace, a comprehensive risk assessment and the judgment of trained laboratory professionals. Always adhere to your institution's specific safety protocols.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound, fostering a culture of safety and building trust in our commitment to your research.
Hazard Assessment and Compound Profile
Given the novel nature of this compound, a conservative approach assuming high potency and potential hazards is mandatory. The following table summarizes the assumed physicochemical and toxicological properties to guide safe handling procedures.[1]
| Property | Value | Assumption for Handling |
| Physical State | Solid (Crystalline Powder) | Potential for aerosolization; handle in a ventilated enclosure.[1] |
| Molecular Weight | 450.5 g/mol | N/A |
| Solubility | Soluble in DMSO, Methanol | Use appropriate solvent-resistant gloves and eye protection.[1] |
| Melting Point | 182-185 °C | Stable at room temperature.[1] |
| Acute Toxicity (Oral) | Data Not Available | Assume high toxicity. Avoid ingestion and skin contact.[1] |
| Carcinogenicity | Data Not Available | Treat as a potential carcinogen.[1] |
| Mutagenicity | Data Not Available | Treat as a potential mutagen.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, beginning with engineering controls and supplemented by appropriate PPE.[1] The minimum required PPE for handling this compound is outlined below. A risk assessment should be conducted for each specific operation to determine if additional PPE is necessary.[2]
| Protection | Recommended PPE | Rationale |
| Hand | Double Nitrile or Neoprene Gloves | Prevents skin contact. Check for breakthrough times.[1][3] |
| Eye | Chemical Safety Goggles or Face Shield | Protects eyes from splashes or airborne particles.[1][2] |
| Body | Fully Fastened Laboratory Coat | Protects skin and clothing from contamination.[1][2] |
| Respiratory | N95 or Higher Respirator | Required if handling outside a certified chemical fume hood to prevent inhalation.[1] |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to this compound.
| Control | Specification | Purpose |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of powders or vapors.[1] |
| Weighing | Powder-Coated Balance Enclosure | To minimize aerosol generation when weighing potent compounds.[1] |
Experimental Protocols
Protocol 4.1: Weighing and Solubilization of this compound
This protocol outlines the steps for safely preparing a stock solution of the powdered compound.[2]
-
Preparation:
-
Don all required PPE as outlined in the table above.[2]
-
Prepare the workspace within a certified chemical fume hood by laying down a disposable, absorbent bench liner.[2]
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent, and a designated waste container.[2]
-
-
Weighing the Compound:
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.[2]
-
Slowly add the appropriate solvent to the flask, rinsing the weigh paper into the flask to ensure a complete transfer.[1][2]
-
Cap the flask and gently swirl or vortex until the compound is fully dissolved.[2]
-
Add solvent to the final volume mark.[2]
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.[2]
-
Store the stock solution according to the compound's specific storage requirements (e.g., protected from light, at a specific temperature) in a clearly labeled, secondary container.[2]
-
Spill Response Plan
Immediate and appropriate response to a spill is critical to prevent exposure and contamination. Always alert colleagues and the laboratory director in the event of a spill, no matter the size.[4]
5.1. Minor Spill (Contained within a fume hood)
-
Alert personnel in the immediate area.[5]
-
Contain the spill with absorbent pads from a spill kit.[5]
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.[5]
-
Clean the area using a suitable deactivating agent or solvent.
-
Collect all cleanup materials in a designated hazardous waste container.[5]
-
Decontaminate all surfaces and equipment.[4]
5.2. Major Spill (Outside of a fume hood)
-
Evacuate the immediate area and alert others.[6]
-
Activate the nearest fire alarm if the substance is flammable or highly toxic.[2][6]
-
Close the laboratory doors to contain vapors.[4]
-
Call emergency personnel and provide details of the spill.[6]
-
Do not attempt to clean up a major spill without appropriate training and equipment.
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
6.1. Waste Segregation and Collection
-
Solid Waste: All contaminated disposable items (e.g., gloves, weigh paper, bench liners, absorbent materials) must be placed in a designated, labeled hazardous waste container.[2][5]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
6.2. Decontamination
-
Wipe down all surfaces and equipment with an appropriate deactivating solution or solvent after use.[2]
-
Non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated following established laboratory procedures.
6.3. Final Disposition
-
Unused investigational drug supplies should be disposed of in accordance with federal and state regulations.[7]
-
Full hazardous waste containers will be collected by the institution's Environmental Health and Safety (EHS) office for incineration at a permitted hazardous waste facility.[7]
-
A certificate of destruction should be maintained for all disposed investigational drug products.[7]
Caption: Step-by-step workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. acs.org [acs.org]
- 5. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 6. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
